1-Hexadecanol-d31
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWNKGSJHAJOGX-SAQPIRCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of 1-Hexadecanol-d31 in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the applications of 1-Hexadecanol-d31, a deuterated form of the long-chain fatty alcohol 1-Hexadecanol. In modern research, particularly in the fields of lipidomics, metabolomics, and drug development, stable isotope-labeled compounds like this compound are indispensable tools. This document details its primary uses, outlines comprehensive experimental protocols, and presents data in a structured format to facilitate understanding and application in a laboratory setting.
Core Applications in Research
This compound serves two principal roles in research:
-
Internal Standard for Quantitative Analysis : Its most common application is as an internal standard in mass spectrometry-based quantitative analyses (GC-MS, LC-MS).[1] Because it is chemically identical to its non-deuterated counterpart, 1-Hexadecanol, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects. However, its increased mass allows it to be distinguished by the mass spectrometer, enabling accurate quantification of the endogenous analyte by correcting for sample loss during preparation and analytical variability.
-
Metabolic Tracer : this compound can be used as a tracer to study the metabolic fate of fatty alcohols in biological systems.[1] By introducing the labeled compound to cells or organisms, researchers can track its incorporation into various lipid species and its conversion into other metabolites, providing insights into metabolic pathways.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-Hexadecanol is essential for its effective use in research.
| Property | Value |
| Molecular Formula | C₁₆D₃₁H₃O |
| Molecular Weight | 273.78 g/mol |
| Appearance | Waxy white solid or flakes |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., methanol, ethanol, chloroform) |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound as an internal standard for the quantitative analysis of 1-Hexadecanol in human plasma by Gas Chromatography-Mass Spectrometry (GC-MS).
I. Sample Preparation: Liquid-Liquid Extraction
This protocol describes the extraction of total lipids, including fatty alcohols, from a plasma sample.
Materials:
-
Human plasma
-
This compound internal standard solution (10 µg/mL in methanol)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
0.9% NaCl solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard solution (10 µg/mL) to the plasma sample.
-
Add 400 µL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 200 µL of chloroform, vortex for 30 seconds.
-
Add 200 µL of 0.9% NaCl solution, vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to separate the layers.
-
Carefully collect the lower organic layer (chloroform) containing the lipids and transfer to a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
II. Derivatization for GC-MS Analysis
Free fatty alcohols require derivatization to increase their volatility for GC-MS analysis. This protocol describes silylation to form trimethylsilyl (TMS) ethers.
Materials:
-
Dried lipid extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block
-
GC vials with inserts
Procedure:
-
To the dried lipid extract, add 50 µL of pyridine to dissolve the residue.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Transfer the derivatized sample to a GC vial with an insert for analysis.
III. GC-MS Analysis
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (1 µL injection volume)
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Hexadecanol-TMS: m/z 75, 314
-
This compound-TMS: m/z 75, 345
-
Data Presentation
The following tables represent typical data obtained from a quantitative analysis using this compound as an internal standard.
Table 1: Calibration Curve Data for 1-Hexadecanol
| Standard Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 10 | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.510 |
| 250 | 1.275 |
| 500 | 2.550 |
| Linearity (R²) | 0.9995 |
Table 2: Quantification of 1-Hexadecanol in Plasma Samples
| Sample ID | Peak Area (1-Hexadecanol) | Peak Area (this compound) | Peak Area Ratio | Calculated Concentration (ng/mL) |
| Control 1 | 125,430 | 987,650 | 0.127 | 24.9 |
| Control 2 | 135,790 | 991,230 | 0.137 | 26.8 |
| Treated 1 | 245,670 | 985,430 | 0.249 | 48.8 |
| Treated 2 | 267,890 | 990,110 | 0.271 | 53.1 |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of 1-Hexadecanol in plasma.
Metabolic Context of 1-Hexadecanol
While this compound is primarily used as an internal standard, its non-deuterated analog is involved in cellular lipid metabolism. The following diagram illustrates the potential metabolic fate of 1-Hexadecanol.
Conclusion
This compound is a critical tool for researchers requiring accurate quantification of 1-Hexadecanol in complex biological matrices. Its use as an internal standard, following a robust protocol of extraction, derivatization, and GC-MS analysis, ensures high-quality, reproducible data. Furthermore, its potential as a metabolic tracer opens avenues for detailed investigations into the dynamics of fatty alcohol metabolism. The methodologies and data presented in this guide provide a solid foundation for the integration of this compound into advanced research applications.
References
An In-depth Technical Guide to the Structure and Synthesis of 1-Hexadecanol-d31
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hexadecanol-d31, the perdeuterated isotopologue of 1-Hexadecanol (commonly known as cetyl alcohol), is a valuable tool in various scientific disciplines, particularly in metabolic research, pharmacokinetics, and as an internal standard for mass spectrometry-based quantification.[1] The replacement of hydrogen atoms with deuterium provides a distinct mass shift, allowing for the precise tracing and quantification of this long-chain fatty alcohol in complex biological matrices. This technical guide provides a comprehensive overview of the structure, synthesis, and properties of this compound.
Structure and Properties
This compound is a saturated fatty alcohol with a 16-carbon chain in which 31 of the 34 hydrogen atoms have been replaced by deuterium. The molecular formula is CD₃(CD₂)₁₄CH₂OH.
Physicochemical Properties:
Table 1: Physicochemical Properties of 1-Hexadecanol and Related Compounds
| Property | 1-Hexadecanol | Palmitic Acid-d31 | This compound (Estimated) |
| Molecular Formula | C₁₆H₃₄O[2][3][4] | C₁₆HD₃₁O₂[5][6] | C₁₆H₃D₃₁O |
| Molecular Weight | 242.44 g/mol [2][3][4] | 287.6 g/mol [5][6] | ~273.6 g/mol |
| Melting Point | 48-50 °C[7] | Data not available | Slightly higher than 48-50 °C |
| Boiling Point | 179-181 °C at 10 mmHg[7] | Data not available | Slightly higher than 179-181 °C |
| Appearance | White waxy solid or flakes[8] | Crystalline solid[5] | White waxy solid or flakes |
| Solubility | Insoluble in water; soluble in alcohol, ether, chloroform[8] | Soluble in DMF, DMSO, Ethanol[5] | Similar to 1-Hexadecanol |
| Isotopic Purity | Not applicable | ≥98 atom % D[9] | Expected to be high (≥98%) |
Synthesis of this compound
The synthesis of this compound is not commonly detailed in peer-reviewed literature, likely due to its commercial availability as a stable isotope-labeled compound. However, a logical and established synthetic route involves the reduction of the corresponding perdeuterated carboxylic acid, palmitic acid-d31 (also known as hexadecanoic-d31 acid). Palmitic acid-d31 is commercially available, simplifying the overall synthesis.[6][9]
The general synthetic strategy can be depicted as a two-stage process: first, the synthesis of the deuterated fatty acid precursor, and second, its reduction to the corresponding alcohol.
Logical Synthesis Workflow
Caption: A logical workflow for the synthesis of this compound.
Experimental Protocols
While a specific protocol for this compound is not available, a general procedure for the reduction of a fatty acid to a fatty alcohol is provided below. This can be adapted for the deuterated analogue.
Protocol: Reduction of a Fatty Acid to a Fatty Alcohol (General)
This protocol is based on standard chemical reductions and should be adapted and optimized for the specific substrate and scale.
Materials:
-
Palmitic acid-d31
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous diethyl ether
-
Hydrochloric acid (HCl), dilute solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend or dissolve a known quantity of palmitic acid-d31 in anhydrous THF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Addition of Reducing Agent: Cool the flask in an ice bath. Slowly add a solution of the reducing agent (e.g., LiAlH₄ in THF or BH₃·THF) to the stirred fatty acid solution via a dropping funnel. The addition should be controlled to manage any exothermic reaction.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously and slowly add water to quench the excess reducing agent, followed by the addition of a dilute HCl solution to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by techniques such as recrystallization or column chromatography to obtain the final product with high purity.
Safety Precautions:
-
Reducing agents like LiAlH₄ are highly reactive and pyrophoric. They should be handled with extreme care in an inert atmosphere and away from moisture.
-
All procedures should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.
Applications
This compound serves as a crucial tool in metabolic studies. Its primary applications include:
-
Internal Standard: Due to its chemical similarity to the endogenous analyte and its distinct mass, it is an ideal internal standard for accurate quantification of 1-Hexadecanol and related metabolites by mass spectrometry (GC-MS or LC-MS).[1]
-
Tracer in Metabolic Flux Analysis: It can be used as a tracer to follow the metabolic fate of fatty alcohols in various biological systems, providing insights into pathways such as fatty acid metabolism and ether lipid synthesis.[1]
Conclusion
This compound is a synthetically accessible, stable isotope-labeled compound that is indispensable for researchers in the fields of drug metabolism, biochemistry, and clinical chemistry. While detailed synthetic procedures are often proprietary, the logical approach of reducing commercially available palmitic acid-d31 provides a clear pathway for its preparation. The data and protocols presented in this guide offer a foundational understanding for the use and potential synthesis of this important research chemical.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Hexadecanol = 99 36653-82-4 [sigmaaldrich.com]
- 3. 1-十六烷醇 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1-Hexadecanol [webbook.nist.gov]
- 5. Palmitic Acid-d31 | CAS 39756-30-4 | Cayman Chemical | Biomol.com [biomol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdnisotopes.com [cdnisotopes.com]
A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Cetyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated compounds, in which one or more hydrogen atoms are replaced by deuterium, are of significant interest in pharmaceutical and materials science research. The substitution of hydrogen with deuterium can influence a molecule's pharmacokinetic and metabolic properties due to the kinetic isotope effect.[1] Cetyl alcohol (1-hexadecanol), a long-chain fatty alcohol, is widely used in cosmetics, personal care products, and pharmaceutical formulations as an emollient, emulsifier, and thickening agent.[2][3][4][5] This guide provides an in-depth overview of the core physical characteristics of deuterated cetyl alcohol, offering a comparative analysis with its non-deuterated counterpart and detailing the experimental protocols for their determination.
Physicochemical Properties
The introduction of deuterium atoms into the cetyl alcohol molecule results in a notable increase in its molecular weight and can subtly influence its physical properties. The following table summarizes the key physicochemical data for deuterated cetyl alcohol (specifically 1-Hexadecanol-d33) and standard cetyl alcohol.
| Property | Deuterated Cetyl Alcohol (1-Hexadecanol-d33) | Cetyl Alcohol (1-Hexadecanol) |
| Molecular Formula | C₁₆HD₃₃O[1] | C₁₆H₃₄O[2][3] |
| Molecular Weight | 275.64 g/mol [1] | 242.44 g/mol [2] |
| CAS Number | 284474-73-3[1] | 36653-82-4[3] |
| Appearance | Solid at room temperature[1] | Waxy white powder or flakes[2][3] |
| Melting Point | 54-56 °C[1] | 49.3 °C[2][6][7] |
| Boiling Point | 310.9 ± 5.0 °C at 760 mmHg[1] | 344 °C at 760 mmHg[2][3][7] |
| Density | 0.8 ± 0.1 g/cm³[1] | 0.811 g/cm³[3][7] |
| Solubility in Water | Insoluble | Insoluble[2][3][8] |
| Solubility in Organic Solvents | Soluble in alcohols and oils[4] | Very soluble in ether, benzene, and chloroform; soluble in acetone; slightly soluble in alcohol.[3][7] |
| Flash Point | 135.0 ± 0.0 °C[1] | 185 °C[3] |
| Vapor Pressure | 0.0 ± 1.5 mmHg at 25°C[1] | <1 hPa at 20 °C |
| LogP | 7.25[1] | 7.25[3] |
| Hydrogen Bond Donor Count | 1[1] | 1[2] |
| Hydrogen Bond Acceptor Count | 1[1] | 1[2] |
Experimental Protocols
This section details the standard methodologies for determining the key physical and chemical properties of deuterated cetyl alcohol.
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of deuterated cetyl alcohol involves several key stages, from the selection of deuterated starting materials to the final purification and analysis.
Caption: General workflow for the synthesis and characterization of deuterated cetyl alcohol.
Physical Property Analysis Workflow
The determination of the physical properties of the purified deuterated cetyl alcohol follows a standardized set of analytical procedures.
Caption: Workflow for the analysis of the physical properties of deuterated cetyl alcohol.
Melting Point Determination
Objective: To determine the temperature range over which the solid deuterated cetyl alcohol transitions to a liquid.
Methodology:
-
A small, dry sample of the deuterated cetyl alcohol is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Boiling Point Determination
Objective: To determine the temperature at which the vapor pressure of the liquid deuterated cetyl alcohol equals the external pressure.
Methodology:
-
A small volume of the sample is placed in a distillation flask.
-
The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm of the flask.
-
The sample is heated, and the temperature is recorded when the liquid boils and a stable temperature is observed on the thermometer.
-
The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.
Density Measurement
Objective: To determine the mass per unit volume of the deuterated cetyl alcohol.
Methodology:
-
A clean, dry pycnometer (a flask of a known volume) is weighed.
-
The pycnometer is filled with the molten deuterated cetyl alcohol, and the temperature is allowed to equilibrate.
-
The filled pycnometer is weighed again.
-
The density is calculated by dividing the mass of the sample by the known volume of the pycnometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the deuteration pattern and structural integrity of the molecule.
Methodology:
-
A small amount of the deuterated cetyl alcohol is dissolved in a suitable deuterated solvent (e.g., chloroform-d).
-
The solution is placed in an NMR tube.
-
¹H NMR, ²H NMR, and ¹³C NMR spectra are acquired. The ¹H NMR spectrum is used to quantify any residual protons, while the ²H NMR confirms the presence and location of deuterium atoms. The ¹³C NMR spectrum provides information about the carbon skeleton.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and confirm the isotopic enrichment of the deuterated cetyl alcohol.
Methodology:
-
A dilute solution of the sample is introduced into the mass spectrometer.
-
The sample is ionized, and the mass-to-charge ratio of the resulting ions is measured.
-
The molecular ion peak in the mass spectrum will correspond to the molecular weight of the deuterated cetyl alcohol, confirming the incorporation of deuterium. Fragmentation patterns can also provide structural information.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule and to observe the C-D vibrational modes.
Methodology:
-
A small amount of the sample is prepared for analysis (e.g., as a KBr pellet or a thin film).
-
The sample is placed in the FTIR spectrometer, and an infrared spectrum is recorded.
-
The presence of characteristic absorption bands for O-H, C-H, and C-D stretching and bending vibrations confirms the structure of the deuterated cetyl alcohol.
References
- 1. 1-Hexadecanol-d33 (cetyl alcohol-d33; cetyl alcohol-d33) | Endogenous Metabolite | 284474-73-3 | Invivochem [invivochem.com]
- 2. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cetyl alcohol - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CETYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Alcohols & Fatty Alcohols - Cetyl Alcohol [unicareingredients.com]
- 8. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to 1-Hexadecanol-d31 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 1-Hexadecanol-d31, a deuterated fatty alcohol, for its application in research, particularly in the fields of lipidomics, metabolic studies, and drug development. This document details available suppliers, technical specifications, and experimental protocols for its use as an internal standard in mass spectrometry.
Introduction to this compound
This compound is a stable isotope-labeled version of 1-Hexadecanol (also known as cetyl alcohol), a 16-carbon saturated fatty alcohol. In this deuterated form, 31 of the 34 hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to its non-deuterated counterpart but has a significantly higher mass. This property makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods.[1]
The primary application of this compound in a research setting is as an internal standard.[1] In quantitative mass spectrometry, an internal standard is a compound of known concentration that is added to an unknown sample. It is used to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification of the target analyte (in this case, endogenous 1-Hexadecanol or related lipids). The ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency, and a stable isotope-labeled version of the analyte is considered the gold standard for this purpose.
Suppliers and Specifications
A variety of chemical suppliers offer this compound for research purposes. The table below summarizes the key quantitative data from several prominent suppliers to facilitate comparison and selection.
| Supplier | Product Number | Purity | Isotopic Enrichment (Atom % D) | Available Sizes |
| MedchemExpress | HY-12863S | >98% | Not Specified | 5 mg, 10 mg[1] |
| Toronto Research Chemicals | TRC-H293918 | Not Specified | Not Specified | 2 mg, 4 mg[2][3] |
| BOC Sciences | Not Specified | 98% | 98% | Not Specified[4] |
Note: Specifications and availability are subject to change. It is recommended to consult the supplier's website or certificate of analysis for the most up-to-date information.
Experimental Protocols
The use of this compound as an internal standard is a common practice in lipidomics and related fields. Below are detailed methodologies for its application in a typical quantitative mass spectrometry workflow.
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of the internal standard for accurate spiking into biological samples.
Materials:
-
This compound solid
-
High-purity solvent (e.g., ethanol, methanol, or chloroform)
-
Analytical balance
-
Volumetric flasks
-
Pipettes
Procedure:
-
Accurately weigh a precise amount of this compound using an analytical balance.
-
Dissolve the weighed solid in a known volume of the chosen high-purity solvent in a volumetric flask to achieve a desired stock concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution in an airtight container at an appropriate temperature (typically -20°C or -80°C) to prevent solvent evaporation and degradation.
Sample Preparation for Lipidomic Analysis
Objective: To extract lipids from a biological matrix and spike with the this compound internal standard for quantification by LC-MS.
Materials:
-
Biological sample (e.g., plasma, cells, tissue homogenate)
-
This compound stock solution
-
Lipid extraction solvent system (e.g., Folch or Bligh-Dyer methods using chloroform and methanol)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream or centrifugal evaporator)
-
Reconstitution solvent (compatible with LC mobile phase)
Procedure:
-
Thaw the biological sample on ice.
-
To a known volume or weight of the sample, add a precise volume of the this compound stock solution to achieve a final concentration within the linear range of the mass spectrometer's detector. The optimal concentration will need to be determined empirically.
-
Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method. This typically involves the addition of a chloroform:methanol mixture, vortexing, and centrifugation to separate the organic (lipid-containing) and aqueous phases.
-
Carefully collect the organic phase containing the lipids and the spiked internal standard.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal evaporator.
-
Reconstitute the dried lipid extract in a small, known volume of a solvent that is compatible with the liquid chromatography (LC) mobile phase (e.g., isopropanol:acetonitrile:water).
LC-MS/MS Analysis
Objective: To separate and quantify 1-Hexadecanol and the this compound internal standard using liquid chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 or C30 chromatography column suitable for lipid analysis
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source
Typical LC Conditions:
-
Mobile Phase A: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium acetate)
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with the same modifier
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute lipids of varying polarity.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Column Temperature: Maintained at a constant temperature (e.g., 40-50°C) for reproducible retention times.
Typical MS/MS Conditions:
-
Ionization Mode: Positive or negative electrospray ionization (ESI), depending on the desired adduct formation for 1-Hexadecanol.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
-
MRM Transitions:
-
1-Hexadecanol (Analyte): The precursor ion (e.g., [M+H]+ or [M+NH4]+) and a specific product ion are monitored.
-
This compound (Internal Standard): The corresponding precursor and product ions with the mass shift due to deuteration are monitored.
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity of both the analyte and the internal standard.
Data Analysis and Quantification
The quantification of endogenous 1-Hexadecanol is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard (this compound). This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of non-deuterated 1-Hexadecanol and a constant concentration of the internal standard.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for using this compound as an internal standard in a quantitative lipidomics experiment.
Caption: Workflow for quantitative analysis using this compound.
Principle of Quantification
The following diagram illustrates the logical relationship in using a deuterated internal standard for quantification.
Caption: Principle of quantification with a deuterated internal standard.
Metabolic and Signaling Pathways
While 1-Hexadecanol itself is a fundamental component of various lipids, its direct involvement in specific signaling pathways is less defined than that of its fatty acid and more complex lipid derivatives. Fatty alcohols can be oxidized to their corresponding fatty aldehydes and then to fatty acids. The resulting palmitic acid (16:0) can be incorporated into numerous lipid species, including triacylglycerols, phospholipids, and sphingolipids, which are integral to cellular structure and signaling.
For instance, palmitic acid can be esterified into diacylglycerol (DAG), a key second messenger in various signaling cascades, or incorporated into phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (PE), which are essential membrane constituents and precursors for other signaling lipids.
The diagram below provides a simplified overview of the potential metabolic fate of 1-Hexadecanol.
Caption: Simplified metabolic fate of 1-Hexadecanol.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Toronto Research Chemicals 2MG N-Hexadecanol-D31, Quantity: 2mg | Fisher Scientific [fishersci.fi]
- 3. Toronto Research Chemicals 4MG N-Hexadecanol-D31, Quantity: 4mg | Fisher Scientific [fishersci.dk]
- 4. hexadecanol suppliers USA [americanchemicalsuppliers.com]
A Technical Guide to the Safety, Handling, and Storage of Deuterated Long-Chain Fatty Alcohols
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction Deuterated compounds, where one or more hydrogen atoms are replaced by the stable isotope deuterium, are invaluable tools in modern research, particularly in pharmaceutical development and metabolic studies.[1] This isotopic substitution introduces a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), which can slow down metabolic processes involving the cleavage of this bond.[1][2] Consequently, deuteration can significantly alter a compound's pharmacokinetic profile, enhance its metabolic stability, and in some cases, lead to a more favorable safety profile.[3][4]
Long-chain fatty alcohols are important biological molecules and industrial chemicals, used in everything from cosmetics to detergents.[5] Their deuterated analogues are increasingly used as tracers in lipidomics and as building blocks for complex deuterated molecules. While deuterated compounds are non-radioactive and generally considered to have low toxicity, their unique physicochemical properties—combined with the inherent characteristics of long-chain fatty alcohols—necessitate specialized safety and handling protocols.[1][6] This guide provides an in-depth technical overview of these protocols to ensure both personnel safety and the preservation of isotopic integrity.
Toxicological and Safety Profile
The safety profile of a deuterated long-chain fatty alcohol is a combination of the properties of the parent alcohol and the effects of isotopic substitution.
-
General Profile of Deuterated Compounds : Deuterium itself is a stable, non-radioactive isotope.[6] While compounds heavily enriched with deuterium (e.g., high concentrations of D₂O) can exhibit cellular toxicity by slowing essential biological processes, the strategic deuteration at specific molecular positions, as is common in research, does not impart significant toxicity.[7][8] The primary biological impact is the KIE, which can alter metabolic pathways, potentially reducing the formation of toxic metabolites or changing the drug's half-life.[3]
-
Profile of Long-Chain Fatty Alcohols : Non-deuterated long-chain fatty alcohols generally exhibit low acute toxicity.[9][10] Their primary hazard is irritation, which is dependent on the carbon chain length. Alcohols in the C6-C11 range are typically considered irritants, while those from C12-C16 are mild irritants, and those C18 and longer are generally non-irritating.[10] They are not considered to be sensitizers, mutagens, or reproductive toxins.[10][11] Environmentally, they are biodegradable, although longer chains degrade more slowly.[5]
-
Combined Profile : Deuterated long-chain fatty alcohols are expected to have a safety profile similar to their non-deuterated counterparts regarding acute toxicity and irritation. The key consideration for researchers is how deuteration might alter the substance's metabolism, which is often the intended purpose of the labeling. Standard chemical safety precautions should always be followed.
Quantitative Safety and Property Data
| Property | Value | Source/Citation |
| Chemical Name | Dodecanol (Lauryl Alcohol) | [12] |
| CAS Number | 112-53-8 | [12] |
| Molecular Formula | C₁₂H₂₆O | [12] |
| Boiling Point | 259°C (498.2°F) | [12] |
| Melting Point | 24°C (75.2°F) | [12] |
| Flash Point | 110°C (230°F) (Closed Cup) | [12] |
| Specific Gravity | 0.82 (Water = 1) | [12] |
| Acute Oral Toxicity (LD50) | 12,800 mg/kg (Rat) | [12] |
| Health Hazards | Skin and eye irritant. Irritating to mucous membranes and upper respiratory tract. | [12] |
Handling and Personal Protective Equipment (PPE)
Safe handling of deuterated long-chain fatty alcohols requires adherence to standard laboratory practices with additional precautions to prevent isotopic dilution and degradation.
Core Handling Principles:
-
Prevent Isotopic Dilution : The primary challenge is preventing hydrogen-deuterium (H-D) exchange with atmospheric moisture or protic solvents.[13] This is critical for maintaining the isotopic purity of the compound.
-
Inert Atmosphere : Whenever possible, handle hygroscopic or sensitive deuterated compounds under a dry, inert atmosphere like nitrogen or argon.[1][13] This is especially important when weighing solids or preparing solutions.
-
Use of Dry Glassware and Solvents : Ensure all glassware and syringes are thoroughly dried, preferably in an oven, and cooled in a desiccator before use.[13] Use high-purity aprotic deuterated solvents to avoid introducing exchangeable protons.[13]
-
Personal Protective Equipment (PPE) : Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles, must be worn.[14] For procedures that may generate aerosols or vapors, work should be conducted in a certified chemical fume hood.[15]
Caption: General workflow for the safe handling of deuterated compounds.
Storage and Stability
Proper storage is essential to prevent chemical degradation and maintain isotopic enrichment.[6]
General Recommendations:
-
Temperature : Many deuterated compounds benefit from refrigeration (2-8°C) or freezing (-20°C) for long-term storage.[6] Always allow containers to warm to room temperature before opening to prevent condensation and moisture contamination.[6]
-
Light : Protect from light, especially UV radiation, by storing compounds in amber vials or other opaque containers.[6]
-
Moisture : Store in tightly sealed containers to prevent the ingress of moisture, which can lead to H-D exchange.[6] For highly hygroscopic materials, storage in a desiccator or glove box is recommended.[13]
| Compound Type | Recommended Temperature | Relative Humidity | Light Protection | Container Type | Key Considerations |
| Deuterated Long-Chain Fatty Alcohols (Solid) | 2-8°C or -20°C (long-term) | < 40% RH (Dry Place) | Required (Amber vials) | Tightly sealed vial | Allow to equilibrate to room temperature before opening to prevent condensation.[6] |
| Deuterated Solvents (General) | Per manufacturer's recommendation (e.g., 2-8°C) | N/A (sealed container) | Required (Amber glass) | Septum-sealed bottle or ampoule | Handle under an inert atmosphere to prevent moisture absorption and isotopic dilution.[1][13] |
Experimental Protocols
The following protocols provide generalized methodologies for common laboratory procedures.
Protocol 1: Preparing a Solution of a Hygroscopic Deuterated Compound
-
Preparation : Place the sealed container of the deuterated compound, a vial, a spatula, and any other necessary equipment into a desiccator for at least one hour to ensure all surfaces are dry.
-
Inert Atmosphere Transfer : Transfer all materials from the desiccator into an inert atmosphere glove box.
-
Equilibration : Allow the deuterated compound container to equilibrate to the glove box temperature before opening.
-
Weighing : Tare the pre-dried vial on a balance inside the glove box. Using the dry spatula, quickly weigh the desired amount of the deuterated compound into the vial and seal it.
-
Dissolution : Using a dry syringe, add the appropriate volume of a high-purity, aprotic deuterated solvent to the vial. Gently swirl to dissolve.
-
Storage : If not for immediate use, cap the vial tightly, seal with parafilm, and store under the conditions outlined in Section 4.
Caption: Logical flow of deuterium's potential biological impact.
Protocol 2: Illustrative Synthesis of a Deuterated Long-Chain Fatty Alcohol
This protocol illustrates a common method for synthesizing a deuterated alcohol via the reduction of a fatty acid ester. This is a generalized example and must be adapted and optimized for specific substrates and safety-assessed before execution.
-
Reaction Setup : Under a dry nitrogen atmosphere, a solution of the long-chain fatty acid methyl ester (1 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-neck flask equipped with a dropping funnel and a magnetic stirrer.
-
Cooling : The reaction flask is cooled to 0°C in an ice bath.
-
Reducing Agent : A solution of lithium aluminum deuteride (LiAlD₄, ~1.2 equivalents) in anhydrous THF is carefully prepared and transferred to the dropping funnel.
-
Addition : The LiAlD₄ solution is added dropwise to the stirred ester solution at a rate that maintains the internal temperature below 5°C.
-
Reaction : After the addition is complete, the reaction is stirred at 0°C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching : The reaction is carefully quenched by slowly adding ethyl acetate, followed by a saturated aqueous solution of sodium sulfate, until a granular precipitate forms.
-
Workup : The mixture is filtered, and the solid is washed with additional THF. The combined organic filtrate is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification : The crude deuterated long-chain fatty alcohol is purified by flash column chromatography on silica gel to yield the final product.[16]
Spill Management and Waste Disposal
Accidents should be handled promptly and correctly to mitigate risks.
-
Spill Procedures :
-
Small Spills : Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[15] Place the contaminated material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent.
-
Large Spills : Evacuate the area immediately.[15] Ensure the area is well-ventilated. Eliminate all ignition sources.[17] Contain the spill using dikes if possible. Do not allow the material to enter drains or waterways.[17] Trained personnel with appropriate PPE should perform the cleanup.
-
-
Waste Disposal :
-
Classification : All deuterated waste, including contaminated solvents and solids, should be treated as hazardous chemical waste.[1]
-
Segregation : It is critical to segregate waste streams. Keep chlorinated and non-chlorinated solvents in separate, clearly labeled, and sealed containers.[1]
-
Institutional Guidelines : All waste disposal must comply with institutional, local, and national regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific procedures.[1]
-
Empty Containers : Empty containers that held deuterated compounds should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing and defacing the label, the container can often be disposed of as regular laboratory waste.[1]
-
Caption: Workflow for the proper disposal of deuterated chemical waste.
Conclusion
Deuterated long-chain fatty alcohols are powerful research tools that bridge the fields of organic chemistry and biology. While they do not present extraordinary hazards compared to their non-deuterated analogs, their value and utility are intrinsically linked to their isotopic purity. Therefore, a comprehensive understanding and diligent application of specialized handling and storage procedures are paramount. By following the guidelines outlined in this document—focusing on the prevention of H-D exchange, adherence to standard chemical safety protocols, and proper waste management—researchers can ensure both the integrity of their experiments and a safe laboratory environment.
References
- 1. benchchem.com [benchchem.com]
- 2. dea.lib.unideb.hu [dea.lib.unideb.hu]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. Fatty alcohol - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. The biological impact of deuterium and therapeutic potential of deuterium-depleted water - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iiste.org [iiste.org]
- 9. researchgate.net [researchgate.net]
- 10. Human health risk assessment of long chain alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. asrc.ir [asrc.ir]
- 13. benchchem.com [benchchem.com]
- 14. chemical.kao.com [chemical.kao.com]
- 15. easternct.edu [easternct.edu]
- 16. Chemical synthesis of deuterium-labeled and unlabeled very long chain polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. redox.com [redox.com]
1-Hexadecanol-d31 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1-Hexadecanol-d31, a deuterated form of cetyl alcohol. It covers its fundamental properties, synthesis, applications in quantitative analysis, and its emerging role in cellular signaling. This document is intended to serve as a valuable resource for professionals in research and drug development.
Core Properties of this compound
This compound is a stable isotope-labeled version of 1-Hexadecanol, where 31 hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an invaluable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.
| Property | Value |
| CAS Number | 203633-15-2 |
| Molecular Formula | C₁₆H₃D₃₁O |
| Molecular Weight | 273.73 g/mol |
| Appearance | Waxy white solid or flakes |
| Synonyms | Cetyl alcohol-d31, Palmityl alcohol-d31 |
Note: The molecular weight is calculated based on the substitution of 31 protium atoms (atomic weight ≈ 1.008) with 31 deuterium atoms (atomic weight ≈ 2.014).
Synthesis of this compound
The synthesis of deuterated long-chain alcohols like this compound typically involves one of two main strategies: the reduction of a corresponding carboxylic acid or its ester with a deuterated reducing agent, or a hydrogen-deuterium (H/D) exchange reaction.[]
General Synthesis Workflow:
Experimental Protocol: Ruthenium-Catalyzed H/D Exchange
This protocol is a general representation for the deuteration of alcohols and can be adapted for 1-Hexadecanol.[2]
-
Reaction Setup: In a reaction vessel, combine 1-Hexadecanol, a ruthenium-based catalyst (e.g., Ru-MACHO), and a base (e.g., potassium tert-butoxide).
-
Deuterium Source: Use deuterium oxide (D₂O) as both the deuterium source and the reaction solvent.
-
Reaction Conditions: Heat the mixture under an inert atmosphere. The reaction temperature and time will need to be optimized for 1-Hexadecanol to achieve high deuterium incorporation.
-
Work-up and Purification: After the reaction is complete, cool the mixture and extract the product with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by column chromatography or crystallization to yield pure this compound.
Application as an Internal Standard in Quantitative Mass Spectrometry
Due to its chemical similarity to the non-deuterated form and its distinct mass, this compound is an ideal internal standard for quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] The use of a deuterated internal standard can correct for variability in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification.[4][5]
Experimental Workflow for Lipid Profiling using GC-MS:
Experimental Protocol: Quantification of 1-Hexadecanol in a Biological Matrix
This protocol is adapted from general methods for fatty acid analysis using deuterated internal standards.[6][7]
-
Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or isooctane) at a known concentration.
-
Sample Preparation:
-
To a known volume or weight of the biological sample (e.g., plasma or tissue homogenate), add a precise amount of the this compound internal standard stock solution.
-
Perform a lipid extraction, for example, using the Folch method (chloroform:methanol).
-
-
Derivatization:
-
Evaporate the solvent from the lipid extract.
-
To analyze by GC-MS, the fatty alcohols are often derivatized to make them more volatile. A common method is transesterification to fatty acid methyl esters (FAMEs) using a reagent like sodium methoxide.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable GC column (e.g., a ZB-FAME column) and a temperature gradient to separate the components.
-
The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor for specific ions of the analyte (1-Hexadecanol derivative) and the internal standard (this compound derivative).
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Create a calibration curve using known concentrations of non-deuterated 1-Hexadecanol with a constant amount of the internal standard.
-
Determine the concentration of 1-Hexadecanol in the unknown sample by comparing its peak area ratio to the calibration curve.
-
Role in Cellular Signaling
While long-chain fatty alcohols like 1-Hexadecanol have been primarily studied for their structural roles in cell membranes and as metabolic precursors, recent evidence suggests they may also participate in cellular signaling.[8] Specifically, 1-Hexadecanol (cetyl alcohol) and its polyethoxylated derivatives have been shown to disrupt thyroid hormone receptor signaling.[9]
Potential Signaling Disruption Pathway:
This antagonism of thyroid hormone receptor signaling has been linked to effects on metabolic health, including the induction of triglyceride accumulation and preadipocyte proliferation.[9][10] These findings suggest that 1-Hexadecanol may have a more active role in cellular processes than previously understood, making it a molecule of interest in the study of metabolic disorders. As this compound is chemically identical to its non-deuterated counterpart in biological systems, it can be used as a tracer to study the metabolic fate and signaling involvement of 1-Hexadecanol.
References
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nonylphenol and Cetyl Alcohol Polyethoxylates Disrupt Thyroid Hormone Receptor Signaling to Disrupt Metabolic Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cetyl Alcohol Polyethoxylates Disrupt Metabolic Health in Developmentally Exposed Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
The Solubility of 1-Hexadecanol-d31 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-Hexadecanol-d31 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide primarily relies on the well-documented solubility of its non-deuterated analogue, 1-Hexadecanol (also known as cetyl alcohol). It is a well-established principle in medicinal chemistry that deuteration is unlikely to significantly alter the physicochemical properties, including solubility, of a molecule.[1][2]
Core Concepts in Solubility
The solubility of a long-chain fatty alcohol like 1-Hexadecanol is principally governed by the balance between its long, nonpolar hydrocarbon tail and its polar hydroxyl (-OH) head group. The adage "like dissolves like" is the fundamental principle at play. The extensive nonpolar character of the 31-deuterium-labeled hexadecyl chain dictates its favorable interactions with nonpolar organic solvents, while the polar hydroxyl group contributes minimally to its overall solubility profile in the context of such a large hydrophobic structure. Consequently, this compound is readily soluble in a range of organic solvents but is practically insoluble in water.[3][4]
Quantitative Solubility Data
| Solvent | Chemical Formula | Relative Polarity | Solubility of 1-Hexadecanol | Notes |
| Alcohols | ||||
| Ethanol | C₂H₅OH | 0.654 | Soluble[3][4][5][6][7][8][9][10] | Miscible with ethanol.[11] |
| Chlorinated Solvents | ||||
| Chloroform | CHCl₃ | 0.259 | Soluble[3][4][6][7][8][9][10] | Very soluble.[5][11][12] |
| Ethers | ||||
| Diethyl Ether | (C₂H₅)₂O | 0.117 | Soluble[3][4][6][7][8][9][10] | Very soluble.[5][11][12] |
| Ketones | ||||
| Acetone | C₃H₆O | 0.355 | Soluble[5][11][12] | |
| Aromatic Hydrocarbons | ||||
| Benzene | C₆H₆ | 0.111 | Soluble[5][11][12] | |
| Polar Aprotic Solvents | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | Soluble | |
| Aqueous Solvents | ||||
| Water | H₂O | 1.000 | Insoluble[3][4][5][6][7][8][9][11][12][13][14] |
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a waxy, solid compound such as this compound in an organic solvent. This method is based on the principle of creating a saturated solution at a constant temperature and then quantifying the concentration of the dissolved solute.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph with a suitable detector (HPLC)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound into several vials.
-
Pipette a precise volume of the chosen organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure that equilibrium is reached. For long-chain alcohols, this may take 24 to 72 hours. The presence of undissolved solid should be visually confirmed.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
-
Dilute the filtered solution to a known volume with the same organic solvent.
-
-
Quantitative Analysis:
-
Analyze the diluted, filtered solution using a calibrated GC-FID or HPLC method to determine the concentration of this compound.
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent to create a calibration curve.
-
Calculate the original concentration of the saturated solution based on the dilution factor.
-
-
Data Reporting:
-
Express the solubility in units such as mg/mL, g/100g of solvent, or molarity (mol/L).
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Hexadecanol-d33 (cetyl alcohol-d33; cetyl alcohol-d33) | Endogenous Metabolite | 284474-73-3 | Invivochem [invivochem.com]
- 3. nbinno.com [nbinno.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 1-Hexadecanol|lookchem [lookchem.com]
- 8. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]
- 9. 1-Hexadecanol | 36653-82-4 [chemicalbook.com]
- 10. 1-Hexadecanol | 36653-82-4 [amp.chemicalbook.com]
- 11. 1-HEXADECANOL - Ataman Kimya [atamanchemicals.com]
- 12. HEXADECYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 13. Page loading... [guidechem.com]
- 14. nmppdb.com.ng [nmppdb.com.ng]
Navigating the Natural Isotopic Landscape: A Technical Guide to Deuterium Abundance in Fatty Alcohols
For Researchers, Scientists, and Drug Development Professionals
The natural abundance of deuterium (²H or D), the stable heavy isotope of hydrogen, in organic molecules is a powerful tool for elucidating biosynthetic pathways, authenticating natural products, and understanding metabolic processes. In the realm of drug development, the deliberate incorporation of deuterium can significantly alter the pharmacokinetic properties of a drug, a strategy known as "deuterium-enhanced drug development." A thorough understanding of the natural deuterium distribution in endogenous molecules, such as fatty alcohols, is therefore of paramount importance. This technical guide provides an in-depth overview of the natural abundance of deuterium in fatty alcohols, details the experimental protocols for its determination, and illustrates the key concepts through visual diagrams.
Quantitative Data on Deuterium Abundance in Fatty Alcohols
Long-chain fatty alcohols, like other lipids, are generally depleted in deuterium relative to the water utilized during their biosynthesis.[1] This depletion is a result of isotopic fractionation effects that occur during various enzymatic steps in the fatty acid synthesis pathway. One study has reported that long-chain fatty alcohols such as tridecan-1-ol and octadecan-1-ol, which can be derived from dietary sources or oxidative processing in peroxisomes, are considered ketogenic substrates and have a lower deuterium content, in the range of 105-130 ppm.[2] Another study investigating fatty alcohols in a terrestrial environment noted that naturally sourced fatty alcohols have δ²H values around -250‰.[3]
For comparison, the natural abundance of deuterium is approximately 0.0156% of all hydrogen isotopes on Earth.[4]
Table 1: Reported Natural Deuterium Abundance in Fatty Alcohols
| Fatty Alcohol | Chain Length | Reported Deuterium Abundance | Source Organism/Environment | Reference |
| Tridecan-1-ol | C13 | 105-130 ppm | General (ketogenic substrate) | [2] |
| Octadecan-1-ol | C18 | 105-130 ppm | General (ketogenic substrate) | [2] |
| Various natural fatty alcohols | - | ~ -250‰ | Terrestrial environment | [3] |
Note: The data presented is limited, highlighting a need for more comprehensive studies on the natural deuterium abundance across a wider range of fatty alcohols from diverse biological sources.
Factors Influencing Deuterium Abundance in Fatty Alcohols
The final deuterium content of a fatty alcohol is a complex interplay of several factors throughout its biosynthesis. The primary sources of hydrogen for fatty acid synthesis, the precursor to fatty alcohols, are water, NADPH, and the organic substrate. Isotopic fractionation occurs at multiple stages, leading to a non-statistical distribution of deuterium in the final molecule.
Caption: Factors influencing the final deuterium signature of fatty alcohols.
Experimental Protocols for Determining Deuterium Abundance
The two primary analytical techniques for determining the natural abundance of deuterium in fatty alcohols are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR).
Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
GC-IRMS is a powerful technique for measuring the bulk D/H ratio of individual compounds in a complex mixture. The process involves separating the compounds by gas chromatography, converting them to H₂ gas, and then measuring the isotopic ratio in an isotope ratio mass spectrometer.
Methodology:
-
Sample Preparation and Extraction:
-
Fatty alcohols are extracted from the biological matrix using organic solvents.
-
For complex mixtures, a purification step such as column chromatography may be necessary.
-
-
Derivatization (Optional but often necessary):
-
To improve chromatographic separation and volatility, fatty alcohols can be derivatized. A common method is the conversion of fatty acids to their corresponding fatty alcohols if the starting material is a fatty acid.[5] For direct analysis of fatty alcohols, acetylation to form fatty acetyl esters is a common approach. It is crucial to use a derivatizing agent with a known isotopic composition, as it introduces extraneous hydrogen atoms.
-
-
Gas Chromatography (GC) Separation:
-
The derivatized or underivatized fatty alcohols are injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column).
-
The GC oven temperature is programmed to achieve optimal separation of the target fatty alcohols.
-
-
High-Temperature Conversion (Pyrolysis):
-
The effluent from the GC column is passed through a high-temperature (typically >1400 °C) ceramic reactor.[6]
-
In the reactor, the organic compounds are quantitatively converted to H₂ gas and CO.
-
-
Isotope Ratio Mass Spectrometry (IRMS):
-
The resulting H₂ gas is introduced into the ion source of the IRMS.
-
The IRMS measures the ratio of ²H¹H⁺ (m/z 3) to ¹H₂⁺ (m/z 2).
-
The measured ratios are calibrated against reference materials with known D/H ratios to determine the δD value.
-
References
- 1. cleaninginstitute.org [cleaninginstitute.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Deuterium - Wikipedia [en.wikipedia.org]
- 5. Reduction of fatty acid methyl esters to fatty alcohols to improve volatility for isotopic analysis without extraneous carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isotope ratio monitoring gas chromatography/Mass spectrometry of D/H by high temperature conversion isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1-Hexadecanol-d31 in Advancing Lipid Metabolism Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope labeling is a powerful technique in lipidomics for tracing metabolic pathways and quantifying lipid species with high accuracy. 1-Hexadecanol-d31, a deuterium-labeled form of the 16-carbon fatty alcohol, serves as a critical tool for researchers investigating the complexities of lipid metabolism. This technical guide details the core applications of this compound, provides comprehensive experimental protocols for its use, and illustrates its role in elucidating metabolic pathways and quantitative analysis.
Introduction to this compound in Lipidomics
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol that plays a role in various cellular processes and is a precursor to other important lipid molecules.[1] this compound is its synthetic, stable isotope-labeled counterpart, where hydrogen atoms on the alkyl chain are replaced with deuterium. This isotopic substitution makes the molecule heavier, allowing it to be distinguished from its endogenous, non-labeled (or "light") counterpart by mass spectrometry without altering its fundamental chemical properties and metabolic behavior.[2]
The primary applications of this compound in lipid metabolism studies are:
-
Metabolic Tracer: To track the conversion of fatty alcohols into fatty acids and their subsequent incorporation into complex lipid classes such as triglycerides, phospholipids, and cholesterol esters. This provides insights into the dynamics of lipid synthesis and turnover.[3]
-
Internal Standard: For accurate quantification of endogenous 1-Hexadecanol and its metabolites in various biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5] The use of a deuterated internal standard corrects for sample loss during extraction and variations in instrument response, ensuring high precision and accuracy.[6][7]
Metabolic Fate of 1-Hexadecanol
Upon entering the cell, 1-Hexadecanol is primarily metabolized through an oxidation pathway to form its corresponding fatty acid, palmitic acid (16:0). This conversion is a key step that allows the carbon backbone of the fatty alcohol to enter the cellular fatty acid pool. Once converted to palmitoyl-CoA, it can be directed into several major metabolic pathways:
-
Beta-Oxidation: The mitochondrial breakdown of fatty acids to generate acetyl-CoA, which enters the Krebs cycle for energy production (ATP).[8][9]
-
Triglyceride (TG) Synthesis: Esterification to a glycerol backbone for energy storage in lipid droplets.
-
Phospholipid (PL) Synthesis: Incorporation into various phospholipid classes (e.g., phosphatidylcholine, phosphatidylethanolamine) that are essential components of cellular membranes.
-
Cholesteryl Ester (CE) Synthesis: Esterification to cholesterol for storage or transport in lipoproteins.
-
Elongation and Desaturation: The fatty acid chain can be elongated and/or have double bonds introduced to produce other fatty acid species.
The metabolic conversion and subsequent pathways are illustrated in the diagram below.
Experimental Protocols
A typical workflow for a stable isotope tracing experiment using this compound in a cell culture model involves tracer administration, quenching of metabolism, lipid extraction, and analysis.
Protocol for Stable Isotope Labeling in Cell Culture
This protocol provides a method for labeling cultured mammalian cells with this compound to trace its incorporation into cellular lipids.
Materials:
-
Cultured mammalian cells (e.g., HepG2, 3T3-L1)
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Methanol, ice-cold
Procedure:
-
Preparation of this compound-BSA Complex:
-
Dissolve this compound in a small volume of ethanol.
-
In a sterile tube, add the ethanolic solution of this compound to warm (37°C) culture medium containing fatty acid-free BSA (e.g., 1% w/v). The final ethanol concentration should be less than 0.5%.
-
Incubate at 37°C for 30 minutes to allow for complex formation. The final concentration of this compound in the labeling medium typically ranges from 10-100 µM.
-
-
Initiation of Labeling:
-
Aspirate the existing medium from the cultured cells.
-
Wash the cells once with sterile PBS.
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., a time course of 2, 6, 12, and 24 hours) under standard culture conditions (37°C, 5% CO₂).
-
-
Metabolism Quenching and Cell Harvesting:
-
Place the culture plates on ice to halt metabolic activity.
-
Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to quench metabolic reactions.
-
Scrape the cells and transfer the cell suspension to a pre-chilled tube.
-
Protocol for Lipid Extraction (Bligh-Dyer Method)
This protocol is a standard method for extracting total lipids from the harvested cell suspension.[2][4][10]
Materials:
-
Cell suspension in 80% methanol
-
Chloroform
-
Deionized water
Procedure:
-
To the cell suspension in methanol, add chloroform and water to achieve a final solvent ratio of 1:2:0.8 (chloroform:methanol:water).
-
Vortex the mixture vigorously for 1 minute and incubate on ice for 15 minutes.
-
Induce phase separation by adding additional chloroform and water to bring the ratio to 2:2:1.8.
-
Vortex again and centrifuge at 1,000 x g for 10 minutes at 4°C. Two distinct phases will form: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, taking care not to disturb the protein interface.
-
Dry the collected lipid extract under a gentle stream of nitrogen.
-
Resuspend the dried lipid film in a suitable solvent (e.g., chloroform/methanol 2:1) for storage at -80°C or for direct analysis.
Protocol for GC-MS Analysis of Fatty Acids
For analyzing the incorporation of the deuterium label into fatty acids, the extracted lipids must first be hydrolyzed and the fatty acids derivatized to make them volatile for GC analysis.
Materials:
-
Dried lipid extract
-
Methanolic HCl or BF₃-Methanol for transesterification to Fatty Acid Methyl Esters (FAMEs)
-
Pentafluorobenzyl (PFB) bromide for derivatization to PFB esters (for higher sensitivity)[6][11]
-
Hexane or Isooctane
-
GC-MS system
Procedure:
-
Hydrolysis and Derivatization:
-
Extraction of Derivatives:
-
After cooling, add hexane and water to the sample, vortex, and centrifuge.
-
Collect the upper hexane layer containing the FAMEs or PFB esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the sample onto the GC-MS.
-
Use a suitable capillary column (e.g., DB-225) to separate the fatty acid derivatives.[12]
-
The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect the molecular ions corresponding to both the unlabeled (light) and d31-labeled (heavy) versions of palmitic acid.
-
Data Presentation and Interpretation
The primary output of a tracer experiment is the quantification of labeled and unlabeled lipid species over time. This data can be used to calculate fractional synthesis rates and model metabolic fluxes. When used as an internal standard, a known amount of this compound is added at the beginning of the sample preparation to provide accurate quantification.
Table 1: Hypothetical Quantitative Data from a Tracer Experiment
This table illustrates the incorporation of this compound into palmitic acid and downstream lipid classes in cultured hepatocytes over 24 hours.
| Time Point (hours) | Labeled Palmitic Acid (16:0-d31) (pmol/mg protein) | Labeled Triglyceride (TG 50:1-d31) (pmol/mg protein) | Labeled Phosphatidylcholine (PC 34:1-d31) (pmol/mg protein) |
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 2 | 150.2 ± 12.5 | 25.6 ± 3.1 | 8.9 ± 1.2 |
| 6 | 425.8 ± 35.1 | 98.4 ± 10.2 | 35.7 ± 4.5 |
| 12 | 610.5 ± 50.9 | 215.3 ± 22.8 | 78.4 ± 8.1 |
| 24 | 750.1 ± 62.3 | 350.7 ± 36.4 | 125.6 ± 13.9 |
| Data are presented as mean ± standard deviation from triplicate experiments. |
Applications in Drug Development
The use of this compound is highly valuable in preclinical drug development for assessing the impact of therapeutic compounds on lipid metabolism.[3]
-
Mechanism of Action Studies: Researchers can determine if a drug alters fatty acid synthesis, oxidation, or storage by measuring changes in the flux of the deuterium label through these pathways.
-
Target Engagement and Efficacy: The modulation of lipid metabolism by a drug candidate can be quantified, providing evidence of target engagement and therapeutic efficacy.
-
Toxicity and Off-Target Effects: Unintended alterations in lipid pathways, such as the accumulation of specific lipid species, can be identified, highlighting potential toxicity issues.
Conclusion
This compound is an indispensable tool in modern lipidomics, enabling researchers to dissect the intricate network of lipid metabolism with high precision. As a metabolic tracer, it provides dynamic information on the synthesis and turnover of fatty acids and complex lipids. As an internal standard, it ensures the accuracy of quantitative measurements. The methodologies described in this guide offer a robust framework for employing this compound to advance our understanding of lipid biology in health and disease and to accelerate the development of novel therapeutics targeting metabolic disorders.
References
- 1. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. benchchem.com [benchchem.com]
- 4. biochem.wustl.edu [biochem.wustl.edu]
- 5. tabaslab.com [tabaslab.com]
- 6. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lipidmaps.org [lipidmaps.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. jackwestin.com [jackwestin.com]
- 10. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 11. High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lipidmaps.org [lipidmaps.org]
Methodological & Application
Application Notes and Protocols for the Use of 1-Hexadecanol-d31 as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of fatty alcohols and related lipid species by mass spectrometry, precision and accuracy are paramount. The complexity of biological matrices often introduces significant variability during sample preparation and analysis, including extraction inconsistencies, matrix effects in the ion source, and fluctuations in instrument response. The use of a stable isotope-labeled internal standard (IS) is the gold standard to correct for these variations. 1-Hexadecanol-d31, the deuterated analogue of 1-Hexadecanol, serves as an ideal internal standard for the quantification of 1-Hexadecanol and other structurally similar long-chain fatty alcohols. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the entire analytical workflow, yet it is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. This allows for reliable normalization and highly accurate quantification.
These application notes provide detailed protocols for the use of this compound as an internal standard in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) applications.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard is then measured. Because the analyte and the internal standard are affected proportionally by any sample loss or signal suppression/enhancement, their ratio remains constant, leading to a highly accurate determination of the analyte's concentration.
Figure 1: General workflow for quantitative analysis using this compound as an internal standard.
Application 1: Quantification of 1-Hexadecanol in Biological Matrices by GC-MS
Gas chromatography-mass spectrometry is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds. For long-chain fatty alcohols like 1-Hexadecanol, a derivatization step is necessary to increase their volatility and improve chromatographic performance. The following protocol describes a method for the quantification of 1-Hexadecanol in a biological matrix (e.g., plasma) using this compound as an internal standard.
Experimental Protocol: GC-MS Analysis
1. Materials and Reagents
-
1-Hexadecanol (analyte standard)
-
This compound (internal standard)
-
Methanol, Hexane, Pyridine (all HPLC or GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Deionized water
-
Biological matrix (e.g., human plasma)
2. Preparation of Standard and Spiking Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Calibration Standards: Prepare a series of working standard solutions by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the internal standard stock solution with methanol.
3. Sample Preparation
-
Pipette 200 µL of the biological sample (e.g., plasma), calibration standard, or blank (methanol) into a glass centrifuge tube.
-
Add 20 µL of the 10 µg/mL this compound internal standard spiking solution to each tube (except for the blank).
-
Vortex for 30 seconds.
-
Add 2 mL of hexane to each tube and vortex vigorously for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic (hexane) layer to a clean glass tube.
-
Repeat the extraction with another 2 mL of hexane and combine the organic layers.
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen at 40°C.
4. Derivatization (Silylation)
-
To the dried extract, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.
-
Cap the tube tightly and heat at 70°C for 30 minutes.
-
Cool the tube to room temperature.
-
Transfer the derivatized sample to a GC vial with a micro-insert for analysis.
5. GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | Initial 150°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 10 min |
| Mass Spectrometer | |
| Ion Source Temp. | 230°C |
| MS Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Quantifier Ion (m/z) | To be determined based on the mass spectrum of the derivatized 1-Hexadecanol |
| Qualifier Ion (m/z) | To be determined based on the mass spectrum of the derivatized 1-Hexadecanol |
| IS Quantifier Ion (m/z) | To be determined based on the mass spectrum of the derivatized this compound |
6. Data Analysis
-
Identify the peaks for the derivatized 1-Hexadecanol and this compound based on their retention times and selected ions.
-
Integrate the peak areas for the quantifier ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of 1-Hexadecanol in the unknown samples by interpolating their peak area ratios on the calibration curve.
Representative Quantitative Data (GC-MS)
Table 1: Example Calibration Curve Data for 1-Hexadecanol
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 15,234 | 305,123 | 0.050 |
| 5.0 | 76,890 | 303,987 | 0.253 |
| 10.0 | 154,321 | 306,543 | 0.503 |
| 25.0 | 385,432 | 304,876 | 1.264 |
| 50.0 | 768,901 | 305,555 | 2.516 |
| 100.0 | 1,532,876 | 304,998 | 5.026 |
| Linearity (r²) | - | - | 0.9995 |
Table 2: Example Method Validation Data
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Accuracy (Recovery) | 96.5% - 104.2% |
| Precision (RSD%) | Intra-day: < 5%, Inter-day: < 8% |
Application 2: Quantification of 1-Hexadecanol in Biological Matrices by LC-MS/MS
For certain applications, particularly when analyzing a broader range of lipids or when dealing with thermolabile compounds, LC-MS/MS may be the preferred method. While 1-Hexadecanol can be analyzed directly, derivatization can significantly enhance ionization efficiency and thus sensitivity. The following protocol outlines a general approach.
Experimental Protocol: LC-MS/MS Analysis
1. Materials and Reagents
-
1-Hexadecanol (analyte standard)
-
This compound (internal standard)
-
Acetonitrile, Water, Formic Acid (all LC-MS grade)
-
Derivatization agent (e.g., Phenyl isocyanate)
-
Biological matrix (e.g., cell lysate)
2. Sample Preparation and Derivatization
-
Follow a similar extraction procedure as described for the GC-MS method (liquid-liquid or solid-phase extraction).
-
Evaporate the extract to dryness.
-
Reconstitute the residue in a suitable aprotic solvent (e.g., acetonitrile).
-
Add the derivatization agent and any necessary catalyst, then incubate under optimized conditions (e.g., 60°C for 30 minutes).
-
Dilute the derivatized sample with the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Optimized for separation (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be optimized (e.g., [M+H]+ -> product ion) |
| MRM Transition (IS) | To be optimized (e.g., [M-d31+H]+ -> product ion) |
| Collision Energy | To be optimized for each transition |
Logical Workflow for Method Development
Application Note and Protocol for the Quantitative Analysis of 1-Hexadecanol using 1-Hexadecanol-d31 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol with wide applications in the pharmaceutical, cosmetic, and food industries. Accurate and precise quantification of 1-Hexadecanol in various matrices is crucial for quality control, formulation development, and metabolic research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds like fatty alcohols. However, due to their polarity and low volatility, direct GC-MS analysis of fatty alcohols can be challenging, often resulting in poor peak shape and low sensitivity.
To overcome these limitations, a derivatization step is typically employed to increase the volatility and thermal stability of the analyte. Silylation, which involves the conversion of the hydroxyl group to a trimethylsilyl (TMS) ether, is a common and effective derivatization technique for fatty alcohols.[1]
Furthermore, for accurate quantification, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is highly recommended.[2] 1-Hexadecanol-d31, a deuterated analog of 1-Hexadecanol, serves as an excellent internal standard as it co-elutes with the analyte of interest and exhibits similar chemical behavior during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response.[3][4]
This application note provides a detailed protocol for the quantitative analysis of 1-Hexadecanol in a sample matrix using this compound as an internal standard, followed by silylation and GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
1-Hexadecanol (≥99% purity)
-
This compound (≥98% isotopic purity)
-
-
Solvents (HPLC or GC grade):
-
Hexane
-
Methanol
-
Chloroform
-
Pyridine (anhydrous)
-
-
Derivatization Reagent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
-
Other Reagents:
-
Anhydrous sodium sulfate
-
Ultrapure water
-
Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler
-
GC vials (2 mL) with inserts (250 µL)
-
Centrifuge
-
Vortex mixer
-
Heating block or incubator
-
Nitrogen evaporator
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-Hexadecanol and dissolve it in 10 mL of hexane to obtain a stock solution of 1 mg/mL.
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of hexane to obtain an internal standard stock solution of 1 mg/mL.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 1-Hexadecanol by serially diluting the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Spiking Solution (10 µg/mL):
-
Dilute the this compound stock solution with hexane to obtain a final concentration of 10 µg/mL.
-
Sample Preparation: Extraction from a Biological Matrix (e.g., Plasma)
This protocol is adapted from established methods for metabolite extraction.[1]
-
Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a 2 mL Eppendorf tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL this compound internal standard spiking solution to each sample, calibration standard, and quality control sample.
-
Protein Precipitation and Extraction: Add 1 mL of a cold (-20°C) mixture of methanol and chloroform (2:1, v/v).
-
Vortexing: Vortex the tubes vigorously for 1 minute.
-
Incubation: Incubate the samples on ice for 30 minutes to facilitate complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass tube, avoiding the protein pellet.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol (Silylation)
-
Reagent Addition: To the dried extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.[1]
-
Incubation: Cap the vials tightly and incubate at 60°C for 30 minutes in a heating block.[5]
-
Cooling: Allow the samples to cool to room temperature.
-
Transfer: Transfer the derivatized sample to a 250 µL glass insert within a 2 mL GC vial for analysis.
GC-MS Analysis
The following parameters provide a starting point and may require optimization based on the specific instrument.[5][6]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 150°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data
The following tables summarize the key quantitative parameters for the GC-MS analysis of 1-Hexadecanol and its deuterated internal standard, this compound, after TMS derivatization.
Table 1: Mass Spectrometric Parameters for SIM Analysis
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| 1-Hexadecanol | TMS Ether | ~15.5 | 314 ([M]⁺) | 299 ([M-15]⁺), 73 |
| This compound | TMS Ether | ~15.5 | 345 ([M]⁺) | 330 ([M-15]⁺), 73 |
Note: Retention times are approximate and may vary depending on the specific GC system and conditions. The mass-to-charge ratios for this compound are predicted based on the addition of 31 deuterium atoms.
Table 2: Method Validation Parameters (Representative)
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Accuracy (% Recovery) | 85 - 115% |
| Precision (% RSD) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of 1-Hexadecanol.
Discussion
The protocol described provides a robust and reliable method for the quantification of 1-Hexadecanol in various sample matrices. The key to this method is the use of a deuterated internal standard, this compound, which significantly improves the accuracy and precision of the results by correcting for sample loss during preparation and variations in injection volume.[3]
Derivatization with BSTFA containing 1% TMCS is a crucial step that enhances the volatility of the long-chain fatty alcohol, making it amenable to GC analysis and resulting in sharp, symmetrical chromatographic peaks.[1] The choice of Selected Ion Monitoring (SIM) mode for mass spectrometric detection provides high sensitivity and selectivity, allowing for the accurate quantification of the target analyte even in complex matrices.
It is important to note that deuterated standards may sometimes elute slightly earlier than their non-deuterated counterparts due to the chromatographic isotope effect.[7] However, as the internal standard is used for ratio-based quantification, this small shift in retention time does not negatively impact the accuracy of the results.
Conclusion
This application note details a comprehensive protocol for the quantitative analysis of 1-Hexadecanol by GC-MS using this compound as an internal standard. The method, which includes an efficient extraction and derivatization procedure, is suitable for researchers, scientists, and drug development professionals requiring accurate and precise measurement of this long-chain fatty alcohol. The provided experimental parameters and workflow can be adapted and validated for specific applications and matrices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. texilajournal.com [texilajournal.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes: Metabolic Labeling of Fatty Acids with 1-Hexadecanol-d31
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 3. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Applications of Mass Spectrometry in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the cellular mechanism of free fatty acid uptake using an analog, hexadecanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Hexadecanol-d31 as a Tracer in Fatty Acid Uptake Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of fatty acid (FA) uptake and metabolism is critical for understanding numerous physiological and pathological conditions, including metabolic syndrome, obesity, type 2 diabetes, and cardiovascular disease. Cellular uptake of long-chain fatty acids is a complex process involving both passive diffusion and protein-mediated transport. Key proteins involved in facilitated FA transport include CD36 (Fatty Acid Translocase) and members of the Fatty Acid Transport Protein (FATP) family.
To accurately quantify the dynamics of FA uptake, stable isotope-labeled tracers are invaluable tools. 1-Hexadecanol-d31 is a deuterated analog of the 16-carbon saturated fatty alcohol, hexadecanol. Due to its structural similarity to palmitic acid, a common saturated fatty acid, it can serve as a tracer to investigate the mechanisms of fatty acid transport into cells. The deuterium labeling allows for its distinction from endogenous unlabeled counterparts using mass spectrometry (MS), enabling precise quantification of its uptake and incorporation into cellular lipid pools. These application notes provide detailed protocols for utilizing this compound in in vitro fatty acid uptake assays.
Core Principles of Fatty Acid Uptake
Cellular uptake of long-chain fatty acids is mediated by a combination of passive diffusion and protein-facilitated transport. The protein-mediated component is crucial for efficient uptake and is carried out by a suite of transporter proteins, with CD36 and FATPs being the most prominent.
-
CD36: This scavenger receptor is a major player in the uptake of long-chain fatty acids in various cell types, including adipocytes, myocytes, and macrophages.[1][2] Its activity is regulated by its translocation from intracellular compartments to the plasma membrane in response to stimuli like insulin and muscle contraction.
-
Fatty Acid Transport Proteins (FATPs): This family of proteins (FATP1-6) facilitates the transport of fatty acids across the plasma membrane. Many FATPs also possess acyl-CoA synthetase activity, which is thought to "trap" the incoming fatty acid by converting it to its acyl-CoA derivative, thereby maintaining a favorable concentration gradient for further uptake.[3][4]
Application: In Vitro Fatty Acid Uptake Assay
This protocol describes a method for quantifying the uptake of this compound in cultured cells to assess fatty acid transport activity. The method is adaptable to various adherent cell lines, such as adipocytes (e.g., 3T3-L1), hepatocytes (e.g., HepG2), and myocytes (e.g., C2C12).
Materials and Reagents
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Ethanol (for stock solution)
-
Chloroform
-
Methanol
-
Ultrapure water
-
Internal standard for LC-MS analysis (e.g., a different deuterated fatty acid or alcohol not present in the sample)
-
Adherent cell line of interest
Experimental Protocol
1. Preparation of this compound:BSA Complex
-
Stock Solution: Prepare a 10 mM stock solution of this compound in ethanol.
-
BSA Solution: Prepare a 1 mM solution of fatty acid-free BSA in serum-free cell culture medium.
-
Complex Formation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final concentration (e.g., 100 µM). This allows the hydrophobic tracer to bind to the albumin, mimicking its physiological transport in the bloodstream. Incubate the complex at 37°C for 30 minutes to ensure complete binding.
2. Cell Culture and Treatment
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 12-well or 24-well plates) and allow them to reach the desired confluency.
-
Pre-incubation: Prior to the assay, wash the cells once with warm PBS and then pre-incubate them in serum-free medium for 1-2 hours at 37°C to deplete endogenous fatty acids.
-
Uptake Assay: Aspirate the serum-free medium and add the pre-warmed this compound:BSA complex solution to the cells. Incubate for various time points (e.g., 0, 5, 15, 30, 60 minutes) at 37°C to determine the kinetics of uptake.
3. Termination of Uptake and Cell Lysis
-
Stopping the Reaction: To stop the uptake, aspirate the tracer-containing medium and immediately wash the cells three times with ice-cold PBS. The cold temperature will halt metabolic processes.
-
Cell Lysis and Lipid Extraction:
-
Add a 2:1 (v/v) mixture of chloroform:methanol directly to the wells to lyse the cells and solubilize lipids.
-
Scrape the cells and transfer the lysate to a glass tube.
-
Add 0.25 volumes of ultrapure water to induce phase separation.
-
Vortex thoroughly and centrifuge to separate the aqueous and organic phases.
-
Carefully collect the lower organic phase, which contains the lipids, including the incorporated this compound.
-
4. Sample Preparation for LC-MS Analysis
-
Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol or isopropanol) compatible with your LC-MS system.
-
Internal Standard: Add a known amount of an appropriate internal standard to each sample for accurate quantification.
5. LC-MS/MS Analysis
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to specifically detect and quantify this compound and the internal standard based on their unique parent and fragment ion masses.
-
Generate a standard curve using known concentrations of this compound to quantify the amount of tracer taken up by the cells.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical fatty acid uptake assay using this compound in a generic cell line. This data is intended to serve as a template for presenting experimental results.
Table 1: Time-Course of this compound Uptake
| Incubation Time (minutes) | This compound Uptake (pmol/mg protein) |
| 0 | 0.0 |
| 5 | 15.2 ± 1.8 |
| 15 | 42.5 ± 3.5 |
| 30 | 78.9 ± 5.1 |
| 60 | 125.6 ± 8.2 |
Table 2: Concentration-Dependent Uptake of this compound
| This compound Concentration (µM) | Uptake Rate (pmol/min/mg protein) |
| 10 | 1.5 ± 0.2 |
| 25 | 3.8 ± 0.4 |
| 50 | 6.9 ± 0.7 |
| 100 | 11.2 ± 1.1 |
| 200 | 15.8 ± 1.5 |
Visualizations
Experimental Workflow
Signaling Pathways
CD36-Mediated Fatty Acid Uptake Signaling Pathway
FATP-Mediated Fatty Acid Uptake
References
- 1. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting the fatty acid transport proteins (FATP) to understand the mechanisms linking fatty acid transport to metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of fatty acid transport protein 4 in metabolic tissues: insights into obesity and fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Sample Preparation of 1-Hexadecanol-d31 for Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the extraction and sample preparation of 1-Hexadecanol-d31, a deuterated internal standard, from common biological matrices such as plasma, serum, and tissue. The methodologies outlined are optimized for subsequent analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Included are protocols for protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE), along with expected quantitative performance data to guide researchers in selecting the most appropriate method for their analytical needs.
Introduction
1-Hexadecanol, also known as cetyl alcohol, is a long-chain fatty alcohol involved in various biological processes, including lipid metabolism and cell signaling. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex biological matrices. It effectively compensates for variations in sample extraction efficiency and potential matrix effects during analysis. This note details robust and reproducible sample preparation workflows.
Experimental Protocols
The choice of extraction method depends on the specific biological matrix, the required limit of quantification, and the available analytical instrumentation.
Protocol 1: Protein Precipitation & Liquid-Liquid Extraction (LLE) for Plasma/Serum
This protocol is a rapid and effective method for cleaning up plasma and serum samples.
Materials:
-
Biological Matrix (Plasma, Serum)
-
This compound Internal Standard (IS) solution
-
Acetonitrile (ACN), ice-cold
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Methanol (MeOH)
-
Deionized Water
-
Vortex mixer, Centrifuge
Procedure:
-
Sample Aliquoting: Pipette 100 µL of plasma or serum into a 2 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate volume of this compound IS solution to each sample, control, and blank.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.
-
Liquid-Liquid Extraction: Add 1 mL of a Hexane:MTBE (1:1, v/v) mixture to the supernatant.
-
Extraction Vortex: Vortex for 2 minutes to facilitate the extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Collection: Transfer the upper organic layer to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase or an appropriate solvent for GC-MS or LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Tissue Homogenates
This protocol is suitable for more complex matrices like tissue, providing a cleaner extract.
Materials:
-
Tissue Homogenate (e.g., in phosphate-buffered saline)
-
This compound Internal Standard (IS) solution
-
Methanol (MeOH)
-
Hexane
-
Dichloromethane (DCM)
-
Reversed-Phase SPE Cartridge (e.g., C18)
-
SPE Vacuum Manifold
Procedure:
-
Sample Preparation: To 200 µL of tissue homogenate, add the this compound IS.
-
Precipitation: Add 600 µL of methanol, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Dilution: Transfer the supernatant and dilute with 1 mL of deionized water.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the diluted supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of Water:Methanol (90:10, v/v) to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analyte with 2 mL of Hexane:Dichloromethane (80:20, v/v).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent for analysis.
Quantitative Data Summary
The following table summarizes typical performance data obtained using the described protocols with LC-MS/MS analysis. These values should be validated in individual laboratories.
| Parameter | Plasma/Serum (LLE Protocol) | Tissue Homogenate (SPE Protocol) |
| Recovery (%) | 85 - 95% | 80 - 92% |
| Matrix Effect (%) | 90 - 105% | 88 - 102% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | 1.0 - 2.5 ng/g |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | 1000 ng/g |
| Intra-day Precision (%CV) | < 10% | < 12% |
| Inter-day Precision (%CV) | < 15% | < 15% |
Visual Workflow Diagrams
The following diagrams illustrate the logical flow of the experimental protocols.
Caption: Workflow for LLE of this compound from Plasma/Serum.
Caption: Workflow for SPE of this compound from Tissue Homogenate.
Conclusion
The protocols described provide reliable and reproducible methods for the extraction of this compound from common biological matrices. The LLE method offers a balance of speed and efficiency for plasma and serum, while the SPE method provides superior cleanup for more complex matrices like tissue. Researchers should perform internal validation to ensure the chosen method meets the specific requirements of their study.
Application Note: Quantitative Analysis of 1-Hexadecanol in Biological Matrices using LC-MS/MS with 1-Hexadecanol-d31 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantification of 1-Hexadecanol in biological matrices, such as plasma, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to the poor ionization efficiency and lack of a strong chromophore in long-chain fatty alcohols, a derivatization step with phenyl isocyanate is employed to enhance detection by electrospray ionization (ESI). 1-Hexadecanol-d31 serves as the stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. The described workflow, from sample preparation to data acquisition and analysis, provides a reliable method for researchers in various fields, including drug development and metabolic studies.
Introduction
1-Hexadecanol, a long-chain saturated fatty alcohol, is involved in various biological processes and is a component of complex lipids. Accurate quantification of this and other fatty alcohols in biological samples is crucial for understanding their physiological roles and for biomarker discovery. Gas chromatography-mass spectrometry (GC-MS) has traditionally been used for fatty alcohol analysis, often requiring derivatization to increase volatility. However, LC-MS/MS offers high sensitivity and specificity, particularly for complex biological matrices. The primary challenge in analyzing fatty alcohols by LC-MS/MS is their low ionization efficiency in common ESI sources. Chemical derivatization can overcome this limitation by introducing a readily ionizable functional group. This application note describes a method using phenyl isocyanate as a derivatizing agent, which reacts with the hydroxyl group of 1-Hexadecanol to form a phenyl carbamate derivative that is more amenable to ESI-MS analysis. The use of a deuterated internal standard, this compound, is critical for compensating for analytical variability.
Experimental Workflow
The overall workflow for the quantitative analysis of 1-Hexadecanol is depicted in the following diagram.
Experimental Protocols
Materials and Reagents
-
1-Hexadecanol (analytical standard)
-
This compound (internal standard)
-
Phenyl isocyanate (derivatizing agent)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Human plasma (or other biological matrix)
-
Nitrogen gas (high purity)
Standard Solutions Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1-Hexadecanol and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.
Sample Preparation Protocol
-
Pipette 100 µL of the plasma sample, calibration standard, or blank (methanol) into a 2 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard spiking solution to each tube (except for the blank). Vortex for 10 seconds.
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL of hexane:ethyl acetate (90:10, v/v).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction and combine the organic layers.
-
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization:
-
To the dried residue, add 50 µL of a 1% (v/v) solution of phenyl isocyanate in acetonitrile.
-
Add 5 µL of pyridine as a catalyst.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
-
Evaporate the derivatization solution to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile:Methanol (90:10, v/v) with 0.1% Formic Acid |
| Gradient | 80% B to 95% B over 5 min, hold at 95% B for 2 min, return to 80% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
MRM Transitions
The following MRM transitions are proposed for the phenyl isocyanate derivatives of 1-Hexadecanol and its deuterated internal standard. The exact collision energies should be optimized for the specific instrument used.
| Analyte (Derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 1-Hexadecanol-PIC (Quantifier) | 362.3 | 119.1 | 50 | To be optimized |
| 1-Hexadecanol-PIC (Qualifier) | 362.3 | 93.1 | 50 | To be optimized |
| This compound-PIC (IS) | 393.4 | 119.1 | 50 | To be optimized |
Note: The precursor ion for the 1-Hexadecanol-phenyl isocyanate (PIC) derivative is calculated as [M+H]+, where M is the molecular weight of 1-Hexadecanol (242.44 g/mol ) + phenyl isocyanate (119.12 g/mol ) = 361.56 g/mol . The precursor ion for the deuterated standard is calculated similarly, with the molecular weight of this compound being approximately 273.73 g/mol .
Method Performance Characteristics
The following table summarizes typical performance characteristics that should be established during method validation.
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Precision (CV%) | Within-run and between-run CV ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal concentration (±20% at LLOQ) |
| Matrix Effect | To be assessed and compensated for by the SIL-IS |
| Recovery | Consistent, precise, and reproducible |
| Stability | Analyte stable under storage and processing conditions |
Method Development and Validation Logic
The development of a robust quantitative LC-MS/MS method requires a logical approach to optimization and validation.
Discussion
This application note provides a comprehensive framework for the quantitative analysis of 1-Hexadecanol in biological matrices using LC-MS/MS. The key to this method is the chemical derivatization of the analyte and the use of a stable isotope-labeled internal standard.
-
Derivatization: Phenyl isocyanate is an effective derivatizing agent for hydroxyl groups, leading to the formation of a stable phenyl carbamate derivative. This derivative has significantly improved ionization efficiency in positive ESI mode compared to the underivatized alcohol, enabling sensitive detection.
-
Internal Standard: this compound is the ideal internal standard as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. The high degree of deuteration (d31) ensures a significant mass shift, preventing isotopic crosstalk with the analyte.
-
Sample Preparation: Both liquid-liquid extraction and solid-phase extraction can be employed to isolate 1-Hexadecanol from complex matrices like plasma. The choice of extraction method will depend on the specific matrix and required sample cleanup.
-
Method Validation: A full method validation according to regulatory guidelines is essential to ensure the reliability of the data. This includes assessing selectivity, linearity, accuracy, precision, recovery, matrix effects, and stability of the analyte in the biological matrix and throughout the analytical process.
Conclusion
The described LC-MS/MS method with derivatization and a stable isotope-labeled internal standard provides a highly sensitive, specific, and reliable approach for the quantification of 1-Hexadecanol in biological matrices. This methodology can be adapted for the analysis of other long-chain fatty alcohols and is a valuable tool for researchers, scientists, and drug development professionals.
Application Notes: The Use of 1-Hexadecanol-d31 in Elucidating Enzyme Mechanisms Through Kinetic Isotope Effects
Introduction
The kinetic isotope effect (KIE) is a powerful tool in the study of chemical and enzymatic reaction mechanisms. It manifests as a change in the rate of a reaction when an atom in a reactant is replaced with one of its heavier isotopes.[1][2] The magnitude of the KIE can provide profound insights into the rate-determining steps of a reaction, particularly those involving the cleavage of a specific bond.[3] Deuterium (²H or D), being twice the mass of protium (¹H or H), often leads to a significant and measurable KIE when substituted for hydrogen, making it an invaluable probe for mechanisms involving C-H bond cleavage.[1]
1-Hexadecanol-d31 is a perdeuterated version of 1-hexadecanol (cetyl alcohol), a 16-carbon fatty alcohol. In this compound, all 31 hydrogen atoms on the alkyl chain have been replaced by deuterium. This isotopic substitution makes it an ideal tool for investigating the mechanisms of enzymes involved in fatty alcohol metabolism, such as fatty alcohol oxidases and dehydrogenases, and cytochrome P450 enzymes.[4][5] By comparing the reaction rates of this compound with its non-deuterated counterpart, researchers can determine if the initial C-H bond cleavage is a rate-limiting step in the catalytic cycle.
Application: Probing the Mechanism of Fatty Alcohol Oxidase
A primary metabolic fate of 1-hexadecanol is its oxidation to the corresponding aldehyde, hexadecanal. This reaction is often catalyzed by a class of enzymes known as fatty alcohol oxidases (FAOs) or long-chain alcohol dehydrogenases.[5][6][7] The generally accepted first step of this oxidation involves the abstraction of a hydrogen atom from the C1 carbon of the alcohol.
To investigate whether this C-H bond cleavage is the rate-determining step, a kinetic isotope effect study can be performed using this compound. If the cleavage of the C1-H bond is kinetically significant, the reaction with this compound will be slower than with 1-hexadecanol, resulting in a "normal" primary kinetic isotope effect (kH/kD > 1).
Figure 1: Simplified pathway for the oxidation of 1-hexadecanol by Fatty Alcohol Oxidase.
Data Presentation
Quantitative data from KIE experiments can be summarized to compare the kinetic parameters of the protiated (light) and deuterated (heavy) substrates. The following table presents hypothetical, yet realistic, data for the oxidation of 1-hexadecanol and this compound by a putative fatty alcohol oxidase.
| Substrate | Km (µM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | KIE on Vmax/Km |
| 1-Hexadecanol (light) | 15.2 | 5.8 | 9.7 | 6.38 x 10⁵ | \multirow{2}{*}{5.9} |
| This compound (heavy) | 16.1 | 1.0 | 1.7 | 1.08 x 10⁵ |
Table 1: Kinetic parameters for the oxidation of 1-hexadecanol and this compound. The significant KIE value of 5.9 suggests that C-H bond cleavage is a major rate-limiting step in the reaction.
Protocols
Protocol 1: Intermolecular Competition Experiment for KIE Determination
Intermolecular competition experiments are a highly accurate method for determining KIEs.[8] In this setup, a mixture of the deuterated and non-deuterated substrates is subjected to the enzymatic reaction, and the ratio of the products is analyzed at a low fraction of conversion.
Objective: To determine the primary kinetic isotope effect for the oxidation of 1-hexadecanol by fatty alcohol oxidase using a competitive assay.
Materials and Reagents:
-
1-Hexadecanol
-
This compound
-
Purified Fatty Alcohol Oxidase (FAO)
-
Reaction Buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Quenching Solution (e.g., 2 M HCl)
-
Extraction Solvent (e.g., Ethyl acetate)
-
Internal Standard for GC-MS (e.g., 1-Heptadecanol)
-
Derivatizing Agent (e.g., BSTFA with 1% TMCS)
Experimental Workflow
Figure 2: Workflow for a competitive KIE experiment using GC-MS analysis.
Detailed Procedure:
-
Prepare Substrate Stock Solution:
-
Accurately weigh and dissolve 1-hexadecanol and this compound in a suitable solvent (e.g., ethanol) to create individual stock solutions of known concentration.
-
Prepare a 1:1 molar ratio mixture of the two stock solutions. A small sample of this initial mixture should be analyzed by GC-MS to determine the precise starting material ratio ([S]H₀/[S]D₀).
-
-
Enzyme Reaction:
-
In a reaction vessel, add the reaction buffer and the mixed substrate stock solution. The final substrate concentration should be around the Km value if known.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding a predetermined amount of the FAO enzyme solution.
-
The total reaction volume should be sufficient for multiple time points if needed, but for a single-point KIE, one reaction is sufficient.
-
-
Reaction Quenching:
-
Allow the reaction to proceed for a short period, aiming for low substrate conversion (typically 10-15%). This is crucial to avoid enrichment of the slower-reacting deuterated substrate, which would skew the results.[9]
-
Stop the reaction by adding the quenching solution (e.g., 2 M HCl), which will denature the enzyme.
-
-
Sample Preparation for Analysis:
-
Add a known amount of the internal standard (1-Heptadecanol) to the quenched reaction mixture.
-
Extract the lipids (unreacted substrates and aldehyde products) from the aqueous solution using ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.
-
Carefully transfer the organic (top) layer to a new vial and evaporate the solvent under a stream of nitrogen.
-
To the dried residue, add the derivatizing agent (BSTFA with 1% TMCS) and heat at 60°C for 30 minutes to convert the alcohols and any hydrated aldehydes to their trimethylsilyl (TMS) ethers. This increases their volatility for GC-MS analysis.
-
-
GC-MS Analysis:
-
Analyze the derivatized sample by Gas Chromatography-Mass Spectrometry (GC-MS).
-
Develop a GC method that provides good separation between the TMS-derivatized 1-hexadecanol, hexadecanal, and the internal standard.
-
Use the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions for the protiated product (PH) and the deuterated product (PD).
-
For TMS-Hexadecanal (PH), monitor a specific ion fragment.
-
For TMS-Hexadecanal-d30 (PD), monitor the corresponding ion fragment, which will have a higher m/z value.
-
-
Integrate the peak areas for PH and PD to determine their ratio ([P]H/[P]D).
-
-
KIE Calculation:
-
The KIE is calculated using the following equation, where f is the fractional conversion of the substrate: KIE = ln(1 - f) / ln(1 - f * ([P]H/[P]D) / ([S]H₀/[S]D₀))
-
For low conversions (f < 0.15), the equation can be simplified to: KIE ≈ ([P]H/[P]D) / ([S]H₀/[S]D₀)
-
Interpreting the Results
The value of the KIE provides critical information about the transition state of the C-H bond cleavage step.
Figure 3: Logical flow for the interpretation of kinetic isotope effect values.
A large, normal KIE (typically 2-10 for deuterium) strongly indicates that the C-H bond is broken in the rate-determining step of the reaction.[3] A KIE value near unity suggests that C-H bond cleavage is not rate-limiting, and that another step in the catalytic cycle, such as substrate binding or product release, is the slowest step.[10] Inverse KIEs (kH/kD < 1) are less common for primary KIEs but can occur and often signify a change in hybridization at the transition state.[1]
This compound is a valuable tool for researchers in enzymology and drug development. Its use in kinetic isotope effect studies provides a direct method for probing the mechanisms of enzymes involved in fatty alcohol metabolism. The protocols and principles outlined here demonstrate how competitive KIE experiments can be designed and interpreted to yield fundamental insights into the rate-limiting steps of enzymatic catalysis, which is crucial for understanding enzyme function and for the rational design of enzyme inhibitors.
References
- 1. Mechanisms of Cytochrome P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-labeled technique for human lipid metabolism studies using deuterated fatty acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. courses.washington.edu [courses.washington.edu]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alcohol dehydrogenases in Acinetobacter sp. strain HO1-N: role in hexadecane and hexadecanol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol dehydrogenases and an alcohol oxidase involved in the assimilation of exogenous fatty alcohols in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A newly identified fatty alcohol oxidase gene is mainly responsible for the oxidation of long-chain ω-hydroxy fatty acids in Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Unusual Kinetic Isotope Effects of Deuterium Reinforced Polyunsaturated Fatty Acids in Tocopherol-Mediated Free Radical Chain Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Deuterated Lipids Using 1-Hexadecanol-d31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterated lipids are invaluable tools in a wide range of scientific disciplines, including membrane biophysics, drug development, and metabolic research. The substitution of hydrogen with its heavier isotope, deuterium, provides a non-invasive probe for techniques such as neutron scattering, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.[1][2] These methods allow for detailed investigation of lipid organization, dynamics, and interactions within biological membranes, as well as tracking the metabolic fate of lipids in vivo.[3][4] This document provides detailed protocols for the chemical synthesis of deuterated phospholipids, specifically focusing on the use of 1-Hexadecanol-d31 as a starting material to produce deuterated palmitic acid, which is then incorporated into a common phospholipid, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC).
Applications of Deuterated Lipids
The unique physical properties of deuterated lipids make them suitable for a variety of advanced research applications:
-
Neutron Scattering: The significant difference in neutron scattering length between hydrogen and deuterium allows for contrast variation studies of lipid bilayers and membrane-associated proteins.[5]
-
NMR Spectroscopy: Deuterium labeling simplifies complex proton NMR spectra, enabling the study of lipid conformation and dynamics in membranes.[2]
-
Mass Spectrometry: Deuterated lipids serve as excellent internal standards for quantitative lipidomics, allowing for precise measurement of lipid species in complex biological samples. They are also used as tracers to follow the metabolic pathways of lipids.[6][7]
-
Drug Development: Understanding drug-lipid interactions is crucial for predicting drug absorption, distribution, and toxicity. Deuterated lipids can be used to study how drugs affect membrane structure and properties.
-
Metabolic Research: Labeled lipids are used to trace the intricate pathways of lipid metabolism, including sphingolipid biosynthesis and signaling, providing insights into diseases such as atherosclerosis and metabolic syndrome.[3][8]
Synthesis Pathway Overview
The synthesis of a deuterated phospholipid such as POPC-d31 from this compound is a two-step process. The first step is the oxidation of the deuterated alcohol to the corresponding carboxylic acid, palmitic acid-d31. The second step involves the esterification of the deuterated fatty acid to a lysophospholipid, specifically 1-oleoyl-sn-glycero-3-phosphocholine, to yield the final product, 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31).
Experimental Protocols
Protocol 1: Oxidation of this compound to Palmitic Acid-d31 via Jones Oxidation
This protocol describes the oxidation of a primary alcohol to a carboxylic acid using Jones reagent.[9][10]
Materials:
-
This compound
-
Jones Reagent (Chromium trioxide in sulfuric acid)
-
Acetone (anhydrous)
-
Isopropanol
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (2 M)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. The color of the reaction mixture will change from orange to green, indicating the oxidation of the alcohol.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the excess oxidant by the slow addition of isopropanol until the green color persists.
-
Pour the reaction mixture into a separatory funnel containing diethyl ether and water.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude palmitic acid-d31.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield pure palmitic acid-d31.
Protocol 2: Synthesis of 1-palmitoyl-d31-2-oleoyl-sn-glycero-3-phosphocholine (POPC-d31)
This protocol details the chemical esterification of the synthesized palmitic acid-d31 to 1-oleoyl-sn-glycero-3-phosphocholine.
Materials:
-
Palmitic acid-d31 (from Protocol 1)
-
1-Oleoyl-sn-glycero-3-phosphocholine (lyso-PC)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Chloroform
-
Methanol
-
Silica gel for column chromatography
Procedure:
-
Dissolve palmitic acid-d31, 1-oleoyl-sn-glycero-3-phosphocholine, and DMAP in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the mixture in an ice bath and add a solution of DCC in anhydrous DCM dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 0.1 M HCl and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude POPC-d31 by silica gel column chromatography using a chloroform:methanol gradient to obtain the pure product. The yield for a similar diacylated lipid has been reported to be around 72%.[11]
Data Presentation
Table 1: Summary of Synthesis Parameters and Expected Outcomes
| Parameter | Step 1: Oxidation | Step 2: Esterification |
| Starting Material | This compound | Palmitic acid-d31, 1-Oleoyl-sn-glycero-3-phosphocholine |
| Key Reagents | Jones Reagent | DCC, DMAP |
| Solvent | Acetone | Dichloromethane |
| Reaction Time | 2-4 hours | 24-48 hours |
| Purification Method | Silica Gel Chromatography | Silica Gel Chromatography |
| Expected Yield | >85% | ~70-75% |
| Isotopic Purity | >98% D | >98% D in the palmitoyl chain |
| Chemical Purity | >98% | >96% |
Product Analysis and Characterization
The identity and purity of the synthesized deuterated lipids should be confirmed using standard analytical techniques.
Table 2: Analytical Techniques for Characterization
| Technique | Purpose | Expected Results |
| ¹H NMR Spectroscopy | Confirm the absence of protons in the deuterated alkyl chain. | Disappearance of signals corresponding to the C16 alkyl chain protons. |
| ²H NMR Spectroscopy | Confirm the presence and location of deuterium atoms. | Appearance of signals in the deuterium spectrum corresponding to the C16 alkyl chain. |
| Mass Spectrometry (GC-MS or LC-MS) | Determine the molecular weight and isotopic enrichment. | A molecular ion peak corresponding to the mass of the deuterated lipid. The isotopic distribution will confirm the level of deuteration.[4][7] |
| Thin-Layer Chromatography (TLC) | Monitor reaction progress and assess purity. | A single spot for the purified product with a different Rf value from the starting materials. |
Application Example: Tracing Sphingolipid Metabolism
Deuterated lipids are powerful tools for tracing metabolic pathways. For example, deuterated sphingolipid precursors can be used to follow their incorporation into complex sphingolipids like ceramides and sphingomyelin, which are key players in cell signaling and membrane structure.[8][12]
Experimental Workflow for Synthesis and Analysis
The overall workflow from synthesis to analysis is a critical consideration for producing high-quality deuterated lipids for research applications.
Conclusion
The synthesis of deuterated lipids from commercially available starting materials like this compound is a feasible and valuable endeavor for research laboratories. The protocols outlined in this document provide a solid foundation for producing high-purity deuterated phospholipids for a wide array of applications in biophysical and biomedical research. Careful execution of the synthetic steps and rigorous analytical characterization are paramount to ensure the quality and reliability of the final products for downstream experiments.
References
- 1. Synthesis, analysis and application of specifically deuterated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biosynthetic preparation of selectively deuterated phosphatidylcholine in genetically modified Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Altered sphingolipid biosynthetic flux and lipoprotein trafficking contribute to trans fat-induced atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein-Lipid Assemblies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. Chromatographic Phospholipid Trapping for Automated H/D Exchange Mass Spectrometry of Membrane Protein–Lipid Assemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of circulating sphingolipids in lipid metabolism: Why dietary lipids matter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Jones Oxidation [organic-chemistry.org]
- 10. reactionrepo.com [reactionrepo.com]
- 11. Enzyme-Assisted Synthesis of High-Purity, Chain-Deuterated 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Technical Support Center: Isotopic Labeling with 1-Hexadecanol-d31
Welcome to the technical support center for isotopic labeling experiments using 1-Hexadecanol-d31. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues you may encounter during your experiments with this compound, from initial cell labeling to final mass spectrometry analysis.
Q1: I am observing low or no incorporation of this compound into my cultured cells. What are the possible causes and solutions?
A1: Low incorporation of the isotopic label is a common issue that can stem from several factors related to cell health, labeling conditions, and the properties of the labeled compound itself.
-
Cell Health and Confluency: Ensure your cells are healthy, actively dividing, and are at an optimal confluency (typically 70-80%) at the time of labeling. Stressed or overly confluent cells may have altered metabolic activity, leading to reduced uptake and incorporation of the fatty alcohol.
-
Concentration of this compound: The concentration of the labeled hexadecanol in the culture medium is critical. Too low a concentration may result in an insufficient signal, while excessively high concentrations could be toxic to the cells. It is advisable to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. For instance, concentrations around 10-20 µM have been used in cell culture experiments.[1][2]
-
Incubation Time: The duration of the labeling period needs to be sufficient for the cells to uptake and metabolize the this compound. This can vary between cell types. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal incubation time.
-
Solubility of this compound: As a long-chain fatty alcohol, this compound is lipophilic and has low solubility in aqueous media.[3] It is crucial to prepare a stock solution in a suitable organic solvent like DMSO or ethanol and then dilute it into the culture medium.[1] Ensure the final solvent concentration in the medium is not toxic to the cells (typically <0.1%). Gentle warming and vortexing can aid in dissolution.[1]
-
Serum in Culture Medium: Fatty acids and alcohols in fetal bovine serum (FBS) can compete with this compound for cellular uptake and metabolism. For some experiments, reducing the serum concentration or using a serum-free medium during the labeling period might enhance incorporation. However, be mindful that this can also affect cell health.
Q2: My mass spectrometry data shows a different retention time for this compound compared to its unlabeled counterpart. Is this normal?
A2: Yes, this is a known phenomenon referred to as the "chromatographic isotope effect." It is particularly common in reversed-phase liquid chromatography (RPLC) where deuterated compounds often elute slightly earlier than their non-deuterated analogs.[4]
-
Cause: The substitution of hydrogen with the heavier deuterium isotope can lead to minor changes in the molecule's physicochemical properties, affecting its interaction with the stationary phase of the chromatography column.[4]
-
Troubleshooting:
-
Optimize Chromatography: While achieving perfect co-elution may not always be possible, you can minimize the retention time difference by adjusting the chromatographic gradient, temperature, and mobile phase composition.[4]
-
Adjust Integration Windows: Ensure that the peak integration windows in your data analysis software are set appropriately to accurately capture the respective peaks for both the labeled and unlabeled compounds.[4]
-
Q3: I am concerned about the stability of the deuterium label on this compound. Can the deuterium atoms be lost during my experiment?
A3: Deuterium labels can be susceptible to exchange with protons from the solvent, a phenomenon known as back-exchange. This can occur during sample preparation, storage, or even within the ion source of the mass spectrometer.[4][5][6]
-
Label Position: The stability of the deuterium label is highly dependent on its position within the molecule. For this compound, the deuterium atoms are on the carbon chain, which are generally stable and non-exchangeable under typical experimental conditions.
-
In-source Exchange: Back-exchange can sometimes happen in the hot ion source of the mass spectrometer.[4]
-
Mitigation Strategies:
-
Method Validation: It is crucial to validate your analytical method to assess the stability of the deuterium-labeled standard in your specific sample matrix and under your analytical conditions.[4]
-
Consider Alternative Isotopes: If significant label loss is observed and cannot be mitigated, using a 13C-labeled standard, if available, can be an alternative as 13C labels are not susceptible to exchange.[5]
-
Q4: What are the expected metabolic fates of this compound in mammalian cells?
A4: Once taken up by the cells, 1-Hexadecanol can be metabolized and incorporated into various lipid species. Understanding its metabolic fate is crucial for interpreting your labeling data.
-
Incorporation into Complex Lipids: 1-Hexadecanol can be incorporated into neutral lipids, primarily as triradylglycerols, as well as into phospholipids like phosphatidylcholines and phosphatidylethanolamines.[4]
-
Oxidation to Fatty Acid: Fatty alcohols can be oxidized to their corresponding fatty aldehydes and then to fatty acids.[7][8] The resulting deuterated palmitic acid can then enter various metabolic pathways.
-
Role in Ferroptosis: 1-Hexadecanol has been shown to increase lipid peroxidation, a key event in ferroptosis, a form of iron-dependent cell death.[1][2]
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to experiments with 1-Hexadecanol. Note that optimal conditions can vary depending on the cell type and experimental goals.
| Parameter | Value | Cell Line/System | Reference |
| Stock Solution Concentration | ≥10.75 mg/mL | In DMSO | [1] |
| Working Concentration in Cell Culture | 10 - 20 µM | HT1080 (Human Fibrosarcoma) | [1][2] |
| Incubation Time | 12 hours | HT1080 (Human Fibrosarcoma) | [1][2] |
| Storage of Stock Solution | -20°C for up to one month; -80°C for up to six months | In DMSO, protected from light | [1] |
Experimental Protocols
Below are detailed methodologies for key experimental procedures involving this compound.
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a sterile, high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
0.22 µm syringe filter
Procedure:
-
Aseptically weigh a precise amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of cell culture grade DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can assist in dissolution.[1]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months). Protect from light.[1]
Protocol 2: Metabolic Labeling of Cultured Cells
Objective: To label cultured mammalian cells with this compound to trace its metabolic fate.
Materials:
-
Cultured mammalian cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: On the day of the experiment, prepare the labeling medium by diluting the this compound stock solution into fresh, pre-warmed complete culture medium to the desired final concentration (e.g., 10-20 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Cell Treatment:
-
Aspirate the old medium from the cell cultures.
-
Wash the cells once with sterile PBS.
-
Add the prepared labeling medium or vehicle control medium to the respective wells/dishes.
-
-
Incubation: Incubate the cells for the desired period (e.g., 12-24 hours) under standard culture conditions (37°C, 5% CO2).
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove any residual labeling medium. The cells are now ready for downstream applications such as lipid extraction.
Protocol 3: Lipid Extraction from Labeled Cells
Objective: To extract total lipids from cells labeled with this compound for subsequent analysis. The Bligh and Dyer method is a commonly used procedure.[9]
Materials:
-
Labeled cells (from Protocol 2)
-
Ice-cold PBS
-
Chloroform
-
Methanol
-
Deionized water
-
Glass centrifuge tubes
Procedure:
-
Cell Lysis: After washing with ice-cold PBS, add a mixture of chloroform:methanol (1:2, v/v) to the cells in the culture dish to lyse them. Scrape the cells and transfer the lysate to a glass centrifuge tube.
-
Phase Separation:
-
Add chloroform and water to the lysate to achieve a final ratio of chloroform:methanol:water of 2:2:1.8.
-
Vortex the mixture thoroughly to ensure complete mixing.
-
Centrifuge the tube to separate the aqueous and organic phases.
-
-
Lipid Collection: The lower organic phase contains the lipids. Carefully collect this layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Dry the extracted lipids under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until analysis.
Visualizations
Experimental Workflow for Isotopic Labeling with this compound
Caption: A generalized experimental workflow for isotopic labeling studies using this compound.
Metabolic Fate of 1-Hexadecanol
Caption: A simplified diagram illustrating the potential metabolic pathways of 1-Hexadecanol in mammalian cells.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the cellular mechanism of free fatty acid uptake using an analog, hexadecanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty Aldehyde and Fatty Alcohol Metabolism: Review and Importance for Epidermal Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying fatty aldehyde metabolism in living cells with pyrene-labeled compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 1-Hexadecanol-d31 Internal Standard Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective optimization of 1-Hexadecanol-d31 as an internal standard in chromatographic assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 1-Hexadecanol, a long-chain fatty alcohol.[1][2] It is commonly used as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The key advantage of using a deuterated standard is its chemical similarity to the analyte of interest (1-Hexadecanol), ensuring similar behavior during sample preparation and analysis, while its different mass allows for separate detection by the mass spectrometer. This helps to correct for variations in extraction efficiency, injection volume, and matrix effects, ultimately improving the accuracy and precision of quantification.
Q2: What is the ideal concentration for my this compound internal standard?
The optimal concentration of this compound should be similar to the expected concentration of the native analyte (1-Hexadecanol) in your samples. This ensures that the detector responses for both the analyte and the IS are within the linear range of the instrument. A general starting point is to prepare a stock solution of this compound and spike it into your samples to achieve a concentration in the mid-range of your calibration curve.
Q3: How should I prepare and store my this compound stock and working solutions?
1-Hexadecanol is soluble in alcohols (like ethanol and methanol), chloroform, and ether, but insoluble in water.[3] this compound is expected to have similar solubility. For stock solutions, dissolve the solid this compound in a suitable organic solvent such as methanol or ethanol to a concentration of, for example, 1 mg/mL. Store stock solutions at -20°C or -80°C to ensure long-term stability.[4] Working solutions can be prepared by diluting the stock solution to the desired concentration with the initial mobile phase or a solvent compatible with your sample matrix. It is recommended to prepare fresh working solutions regularly and store them at low temperatures.
Q4: My this compound does not co-elute perfectly with my analyte. Is this a problem?
Ideally, the deuterated internal standard should co-elute with the analyte to experience the same matrix effects.[5] Even minor differences in retention time can lead to variations in ionization suppression or enhancement, compromising the accuracy of the results. If you observe peak separation, you may need to optimize your chromatographic conditions, such as the gradient profile, column temperature, or mobile phase composition.
Q5: What are the common causes of poor signal intensity for this compound?
Several factors can contribute to low signal intensity of your internal standard, including:
-
Low Concentration: The spiked concentration may be too low for sensitive detection.
-
Degradation: The internal standard may have degraded due to improper storage or handling.
-
Ion Suppression: Components in the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer source.
-
Suboptimal MS Parameters: The mass spectrometer settings, such as ionization source parameters and collision energy, may not be optimized for this compound.
-
Poor Extraction Recovery: The sample preparation method may not be efficient in extracting this compound from the sample matrix.
Troubleshooting Guides
Issue 1: Poor or Inconsistent Signal for this compound
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | 1. Verify the calculations used to prepare your stock and working solutions. 2. Prepare a fresh set of serial dilutions from your stock solution and analyze them to confirm the concentration-response relationship. |
| Degradation of IS | 1. Prepare a fresh stock solution from a new vial of this compound. 2. Compare the response of the new solution to the old one. 3. Always store stock solutions at recommended low temperatures (-20°C or below).[4] |
| Ion Suppression/Enhancement | 1. Perform a post-extraction addition experiment to assess matrix effects. Spike the IS into a blank matrix extract and compare the response to the IS in a clean solvent. 2. Optimize sample cleanup procedures to remove interfering matrix components. 3. Adjust chromatographic conditions to separate the IS from co-eluting matrix components. |
| Suboptimal MS Parameters | 1. Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature). 2. Optimize the collision energy to achieve a stable and intense fragment ion for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) experiments. |
Issue 2: Poor Reproducibility of Analyte/IS Response Ratio
| Potential Cause | Troubleshooting Steps |
| Inconsistent Spiking | 1. Ensure a calibrated and well-maintained pipette is used for adding the IS to all samples, calibrators, and quality controls. 2. Prepare a single large batch of the IS spiking solution for the entire analytical run to minimize variability. |
| Variability in Sample Preparation | 1. Add the internal standard at the very beginning of the sample preparation process to account for any losses during extraction and handling.[6] 2. Ensure consistent timing and execution of all sample preparation steps (e.g., vortexing, centrifugation, evaporation). |
| Chromatographic Issues | 1. Check for peak shape issues (e.g., fronting, tailing, splitting) for both the analyte and IS. 2. Verify the co-elution of the analyte and IS. A slight shift in retention time can lead to different matrix effects and thus, inconsistent ratios.[5] |
| Instrument Instability | 1. Monitor the absolute response of the internal standard across the analytical run. A significant drift may indicate an issue with the LC or MS system. 2. Perform system suitability tests before each run to ensure the instrument is performing optimally. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound powder.
-
Dissolve the powder in 10 mL of HPLC-grade methanol or ethanol in a volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution in an amber glass vial at -20°C.
-
-
Working Standard Solution (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with the appropriate solvent (e.g., initial mobile phase or a solvent compatible with your sample preparation).
-
Store the working solution at 2-8°C and prepare fresh as needed for your experimental batch.
-
Protocol 2: Determining the Optimal Internal Standard Concentration
-
Prepare a series of calibration standards for your analyte (1-Hexadecanol) at concentrations spanning the expected range in your samples.
-
Spike a constant, known concentration of this compound into each calibration standard and your blank matrix samples. A good starting point is a concentration that gives a signal intensity roughly in the middle of the range of your analyte's expected signal intensities.
-
Analyze the samples using your developed LC-MS or GC-MS method.
-
Evaluate the response of the internal standard. The peak should be well-defined, symmetrical, and have a good signal-to-noise ratio (S/N > 10).
-
Assess the analyte/IS response ratio. The ratio should be consistent and linear across the calibration range.
-
Adjust the IS concentration if necessary. If the IS signal is too low or too high compared to the analyte, prepare a new working solution and repeat the experiment.
Illustrative Data for Concentration Optimization:
| IS Concentration (ng/mL) | Analyte Concentration (ng/mL) | Analyte Response (Peak Area) | IS Response (Peak Area) | Analyte/IS Ratio |
| 50 | 10 | 15,000 | 75,000 | 0.20 |
| 50 | 50 | 78,000 | 76,500 | 1.02 |
| 50 | 100 | 155,000 | 74,000 | 2.09 |
| 50 | 250 | 380,000 | 75,500 | 5.03 |
| 50 | 500 | 760,000 | 74,500 | 10.20 |
Note: This table provides example data. Actual results will vary depending on the analyte, matrix, and instrument conditions.
Visualizations
Caption: Workflow for quantitative analysis using this compound as an internal standard.
Caption: Decision tree for troubleshooting poor internal standard signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-Hexadecanol-d3 | CAS#:75736-52-6 | Chemsrc [chemsrc.com]
- 3. 1-Hexadecanol CAS#: 36653-82-4 [m.chemicalbook.com]
- 4. selleckchem.com [selleckchem.com]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-Hexadecanol-d31 Signal Suppression in Mass Spectrometry
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting signal suppression issues encountered when using 1-Hexadecanol-d31 as an internal standard in mass spectrometry assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in mass spectrometry?
This compound is a deuterated form of 1-Hexadecanol, a long-chain fatty alcohol. In mass spectrometry, it serves as a stable isotope-labeled (SIL) internal standard. Because its chemical and physical properties are nearly identical to the endogenous (non-labeled) 1-Hexadecanol, it is used to accurately quantify the analyte by correcting for variability during sample preparation, chromatography, and ionization.
Q2: What is signal suppression and how does it affect my results?
Signal suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest (in this case, 1-Hexadecanol) in the mass spectrometer's ion source. This leads to a decreased signal intensity, which can result in inaccurate and imprecise quantification, reduced sensitivity, and poor reproducibility of your assay.
Q3: What are the common causes of signal suppression for a lipophilic compound like this compound?
Common causes for signal suppression of lipophilic compounds include:
-
High concentrations of co-eluting matrix components: In biological samples, lipids such as phospholipids and triglycerides are often present at high concentrations and can co-elute with 1-Hexadecanol, competing for ionization.
-
Ionization source competition: Matrix components with higher ionization efficiency can dominate the ionization process, leaving fewer available charges for the analyte and its internal standard.
-
Changes in droplet properties (in ESI): High concentrations of non-volatile matrix components can alter the viscosity and surface tension of the electrospray droplets, hindering solvent evaporation and the release of gas-phase analyte ions.
-
Insufficient sample cleanup: Inadequate removal of matrix components during sample preparation is a primary reason for significant signal suppression.
Q4: Can the deuterated internal standard (this compound) also be affected by signal suppression?
Yes, the internal standard is also susceptible to signal suppression. The fundamental assumption of using a SIL internal standard is that it will be affected by matrix effects to the same extent as the analyte. However, if the analyte and internal standard do not perfectly co-elute, they can experience different degrees of suppression, leading to inaccurate results.
Troubleshooting Guides
This section provides a step-by-step approach to diagnosing and resolving signal suppression issues with this compound.
Guide 1: Initial Assessment of Signal Suppression
Symptom: Lower than expected signal intensity for both 1-Hexadecanol and this compound in matrix samples compared to clean standards.
Workflow for Investigating Signal Suppression
Caption: General Workflow for Investigating Signal Suppression.
Procedure:
-
Prepare a standard solution: Prepare a solution of 1-Hexadecanol and this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration.
-
Prepare a matrix sample: Spike the same concentration of 1-Hexadecanol and this compound into a blank matrix extract (a sample that has undergone the extraction process but does not initially contain the analyte).
-
Analyze both samples: Inject both the clean standard and the spiked matrix sample into the LC-MS system.
-
Compare the results: If the peak areas for 1-Hexadecanol and this compound are significantly lower in the matrix sample, signal suppression is likely occurring.
Guide 2: Identifying the Source of Suppression
Symptom: You have confirmed signal suppression, but you are unsure at what point in your chromatogram it is occurring.
Action: Perform a post-column infusion experiment . This will help identify the retention times where co-eluting matrix components are causing suppression. A detailed protocol is provided in the "Experimental Protocols" section.
Guide 3: Troubleshooting Inconsistent Internal Standard Performance
Symptom: The ratio of the analyte to the internal standard is not consistent across samples, leading to high variability.
Possible Causes and Solutions:
-
Chromatographic Separation of Analyte and IS:
-
Problem: The deuterated internal standard may elute at a slightly different retention time than the analyte due to the deuterium isotope effect.[1] If this separation is significant, they will not experience the same matrix effects.[2]
-
Solution:
-
Optimize Chromatography: Adjust the mobile phase gradient to be less steep around the elution time of your compounds. Experiment with different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to minimize the separation.[3]
-
Verify Co-elution: Overlay the chromatograms of the analyte and internal standard to visually inspect for any separation.[2]
-
-
-
Isotopic Instability (H/D Exchange):
-
Problem: Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly in highly acidic or basic conditions.[2] This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
-
Solution:
-
Check Labeling Position: Whenever possible, use internal standards where the deuterium labels are on stable carbon atoms, not on exchangeable positions like hydroxyl (-OH) groups.[2]
-
Control Solvent pH: Avoid extreme pH conditions in your sample preparation and mobile phases.
-
Storage Conditions: Store your standards at the recommended temperature to minimize degradation and exchange.[1]
-
-
Troubleshooting Decision Tree
Caption: Troubleshooting Decision Tree for Signal Suppression.
Quantitative Data Summary
The extent of signal suppression can be quantified by calculating the Matrix Factor (MF). An ideal internal standard should help normalize this factor.
Table 1: Matrix Factor Calculation
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Peak area in matrix) / (Peak area in neat solution) | MF < 1 indicates ion suppression.MF > 1 indicates ion enhancement.MF = 1 indicates no matrix effect. |
| IS-Normalized MF | (MF of Analyte) / (MF of Internal Standard) | A value close to 1.0 indicates effective compensation by the internal standard. |
Table 2: Example Matrix Effect Data (Template)
This table is a template for you to populate with your own experimental data.
| Matrix Lot | Analyte Peak Area (Neat Solution) | Analyte Peak Area (Post-Spiked) | Analyte MF | IS Peak Area (Neat Solution) | IS Peak Area (Post-Spiked) | IS MF | IS-Normalized MF |
| Plasma Lot 1 | Enter Value | Enter Value | Calculate | Enter Value | Enter Value | Calculate | Calculate |
| Plasma Lot 2 | Enter Value | Enter Value | Calculate | Enter Value | Enter Value | Calculate | Calculate |
| Urine Lot 1 | Enter Value | Enter Value | Calculate | Enter Value | Enter Value | Calculate | Calculate |
| Urine Lot 2 | Enter Value | Enter Value | Calculate | Enter Value | Enter Value | Calculate | Calculate |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To qualitatively identify regions of ion suppression or enhancement in the chromatogram.
Materials:
-
LC-MS system
-
Syringe pump
-
T-connector
-
Analyte standard solution (1-Hexadecanol)
-
Blank matrix extract
Methodology:
-
System Setup:
-
Connect the outlet of the LC column to one inlet of a T-connector.
-
Connect a syringe pump containing the 1-Hexadecanol standard solution to the second inlet of the T-connector.
-
Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
-
Infusion and Equilibration:
-
Begin the LC mobile phase flow.
-
Start the syringe pump to continuously infuse the analyte solution at a low flow rate (e.g., 5-10 µL/min).
-
Allow the system to equilibrate until a stable signal for 1-Hexadecanol is observed.
-
-
Injection and Data Acquisition:
-
Inject a blank matrix extract onto the LC column.
-
Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.
-
-
Data Analysis:
-
A stable, flat baseline indicates no ion suppression.
-
A dip in the baseline indicates a region of ion suppression.
-
A peak or rise in the baseline indicates a region of ion enhancement.
-
Protocol 2: Liquid-Liquid Extraction (LLE) for Fatty Alcohols from Plasma
Objective: To extract 1-Hexadecanol from plasma while minimizing co-extraction of interfering substances.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
Methyl-tert-butyl ether (MTBE)
-
Methanol
-
Vortex mixer
-
Centrifuge
Methodology:
-
To 100 µL of plasma, add 20 µL of the this compound internal standard solution.
-
Add 300 µL of methanol and vortex thoroughly to precipitate proteins.
-
Add 1 mL of MTBE, vortex for 1 minute, and then add 250 µL of water to induce phase separation.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for LC-MS analysis.
Protocol 3: Solid-Phase Extraction (SPE) for Lipids from Plasma
Objective: To clean up the plasma sample and isolate lipids, including 1-Hexadecanol, using a solid-phase extraction cartridge.
Materials:
-
Plasma sample
-
This compound internal standard solution
-
SPE cartridge (e.g., C18)
-
Methanol (for conditioning and elution)
-
Water
-
Vortex mixer
-
Centrifuge or vacuum manifold
Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the this compound internal standard. Add 300 µL of methanol to precipitate proteins and centrifuge.
-
Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the 1-Hexadecanol and other lipids with 1 mL of a strong solvent like methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
References
Technical Support Center: Isotopic Purity of 1-Hexadecanol-d31
Welcome to the technical support center for the use of 1-Hexadecanol-d31 as an internal standard. This guide is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to correcting for isotopic impurities in quantitative mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are isotopic impurities in this compound and why are they a concern?
Isotopically labeled compounds, such as this compound, are never 100% pure.[1] During the synthesis of deuterated molecules, it is common for some sites to not incorporate a deuterium atom, leading to the presence of molecules with fewer than the desired number of deuterium atoms. These are referred to as lower isotopologues (e.g., d30, d29, d28, etc.).[1] These isotopic impurities are a concern in quantitative analysis because they can contribute to the signal of the analyte being measured, or in the case of using the deuterated compound as an internal standard, they can lead to inaccuracies in quantification if not properly accounted for.[2]
Q2: What is the typical isotopic purity of commercially available this compound?
The isotopic purity of commercially available this compound is typically high, often stated as 98% or greater. However, this does not mean that 98% of the molecules are the d31 isotopologue. It refers to the percentage of deuterium enrichment at the labeled positions. The actual distribution of isotopologues will follow a binomial distribution. For a highly deuterated compound like this compound, the most abundant species will be the d31, followed by d30, d29, and so on in decreasing abundance. A certificate of analysis for a similar d31 long-chain molecule, Glycidyl Palmitate-d31, shows a realistic distribution of isotopologues.[3]
Q3: How do I find the exact isotopic distribution of my this compound standard?
The most reliable source for the isotopic distribution of your specific lot of this compound is the Certificate of Analysis (CoA) provided by the manufacturer.[1] This document should detail the relative abundance of the major isotopologues. If the CoA is not available or lacks this detail, you can determine the isotopic distribution experimentally by infusing a pure solution of the standard into the mass spectrometer and acquiring a high-resolution full-scan spectrum.
Q4: What is the difference between isotopic enrichment and species abundance?
Isotopic enrichment refers to the percentage of a specific isotope (in this case, deuterium) at the labeled positions in the molecule. Species abundance, on the other hand, is the percentage of molecules with a specific isotopic composition (e.g., the percentage of molecules that are exactly d31, d30, etc.). For a molecule with multiple deuterium atoms, the species abundance can be calculated from the isotopic enrichment using a binomial expansion.
Troubleshooting Guide
Issue: Inaccurate quantification when using this compound as an internal standard.
This is a common issue that can often be traced back to the handling of isotopic impurities. Below is a troubleshooting workflow to identify and correct the problem.
Workflow for Correcting for Isotopic Impurities
Caption: Workflow for correcting for isotopic impurities in quantitative analysis.
Data Presentation
Table 1: Example Isotopic Distribution for a d31 Standard
This table shows a hypothetical, yet realistic, isotopic distribution for a lot of this compound, based on a certificate of analysis for a similar compound.[3]
| Isotopologue | Relative Abundance (%) |
| d31 | 62.00 |
| d30 | 26.85 |
| d29 | 7.81 |
| d28 | 2.17 |
| d27 | 0.62 |
| d26 | 0.17 |
| d25 | 0.05 |
| < d25 | < 0.01 |
Experimental Protocols
Protocol for Experimental Determination of Isotopic Distribution
This protocol outlines the steps to determine the isotopic distribution of your this compound standard if this information is not available from the supplier.
Objective: To obtain a high-resolution mass spectrum of the this compound standard to determine the relative abundances of its isotopologues.
Materials:
-
This compound standard
-
High-purity solvent (e.g., methanol or acetonitrile)
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF)
Procedure:
-
Prepare a Stock Solution: Prepare a stock solution of this compound in a high-purity solvent at a concentration of approximately 1 mg/mL.
-
Prepare a Working Solution: Dilute the stock solution to a final concentration suitable for direct infusion into the mass spectrometer (typically in the low µg/mL to high ng/mL range).
-
Mass Spectrometer Setup:
-
Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.
-
Set the mass spectrometer to operate in full-scan mode with a mass range that encompasses the expected m/z values of the d25 to d31 isotopologues of 1-Hexadecanol.
-
Use a high resolving power (e.g., > 60,000) to ensure baseline separation of the isotopic peaks.
-
-
Direct Infusion: Infuse the working solution directly into the mass spectrometer's ion source at a constant flow rate.
-
Data Acquisition: Acquire data for a sufficient duration to obtain a stable signal and a high-quality averaged spectrum.
-
Data Analysis:
-
From the averaged full-scan spectrum, identify the peaks corresponding to the different isotopologues of this compound.
-
Determine the accurate mass and intensity of each isotopic peak.
-
Calculate the relative abundance of each isotopologue by normalizing the intensity of each peak to the sum of the intensities of all identified isotopologues.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the presence of isotopic impurities and their impact on quantitative accuracy, and the corrective measures that can be taken.
Caption: Logical diagram showing the impact of isotopic impurities and the corrective approach.
References
Technical Support Center: Optimizing 1-Hexadecanol-d31 Analysis in GC/MS
Welcome to the technical support center for the analysis of 1-Hexadecanol-d31 using Gas Chromatography-Mass Spectrometry (GC/MS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the signal-to-noise ratio in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a poor signal-to-noise ratio for this compound?
A poor signal-to-noise (S/N) ratio for long-chain alcohols like this compound is often due to their low volatility and potential for thermal degradation in the GC inlet. This can lead to broad peaks and low signal intensity. Additionally, as a deuterated compound, it may exhibit chromatographic behaviors slightly different from its non-deuterated counterpart.
Q2: What is the chromatographic isotope effect and how does it affect my analysis?
The chromatographic isotope effect refers to the slight difference in retention time between a deuterated compound and its non-deuterated analog.[1] This is because the carbon-deuterium (C-D) bond is slightly stronger than the carbon-hydrogen (C-H) bond, which can lead to minor differences in volatility and interaction with the stationary phase.[1] This can sometimes result in peak broadening or splitting if co-eluting with the non-deuterated form.[1]
Q3: How can derivatization improve the analysis of this compound?
Derivatization is a chemical modification technique that converts the polar hydroxyl (-OH) group of the alcohol into a less polar, more volatile, and more thermally stable functional group.[2] For long-chain alcohols, silylation is a common and effective derivatization method. This process replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, leading to sharper peaks and significantly improved signal intensity.[3][4]
Q4: Should I use a split or splitless injection for my analysis?
The choice between split and splitless injection depends on the concentration of your analyte.
-
Splitless injection is recommended for trace analysis where maximizing the amount of analyte reaching the column is crucial for achieving a good signal.[5][6]
-
Split injection is suitable for more concentrated samples to avoid overloading the column.[7] A high split ratio can sometimes lead to sharper peaks.[8]
For low concentrations of this compound, a splitless injection is generally preferred to enhance sensitivity.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your GC/MS analysis of this compound.
Issue 1: Low Signal Intensity and Poor Peak Shape
Possible Causes:
-
Low volatility of the underivatized alcohol.
-
Thermal degradation in the injector.
-
Adsorption of the analyte to active sites in the GC system (e.g., inlet liner, column).[9]
-
Sub-optimal GC/MS parameters.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low signal and poor peak shape.
Solutions:
-
Derivatization: This is often the most effective solution. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS) will increase volatility and reduce peak tailing.[3]
-
Injection Technique:
-
For trace analysis, use a splitless injection to maximize the transfer of the analyte to the column.[5]
-
Optimize the splitless hold time to ensure complete transfer of the analyte without excessive band broadening.[6]
-
Ensure the injector temperature is high enough to volatilize the derivatized compound but not so high as to cause degradation. A starting point of 250-280°C is recommended.[3]
-
-
System Inertness:
-
GC Method Optimization:
-
Oven Temperature Program: Start with an initial oven temperature that is appropriate for the solvent and the derivatized analyte. A temperature ramp of 10-20°C/minute is a good starting point.[3]
-
Carrier Gas Flow: Ensure an optimal flow rate for your column dimensions to maintain good chromatographic resolution.
-
-
MS Parameter Optimization:
Issue 2: Peak Splitting or Broadening
Possible Cause:
-
Chromatographic isotope effect, where this compound and any residual non-deuterated 1-Hexadecanol separate slightly on the column.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak splitting or broadening.
Solutions:
-
Adjust GC Oven Program:
-
Check for Column Overload: Injecting a sample that is too concentrated can lead to peak fronting or splitting. Dilute the sample and re-inject to see if the peak shape improves.[1]
-
Confirm Isotopic Purity: While less common, very low isotopic purity of the standard could contribute to a noticeable non-deuterated peak.
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol describes the derivatization of this compound to its trimethylsilyl (TMS) ether to improve its volatility and chromatographic performance.
Materials:
-
This compound standard solution
-
Anhydrous pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Reaction vials (e.g., 2 mL glass vials with PTFE-lined caps)
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation: If your sample is in an aqueous or protic solvent, evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 50 µL of anhydrous pyridine to the dried sample or to a known amount of this compound standard.
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 60-70°C for 30 minutes.
-
Analysis: Allow the vial to cool to room temperature. The sample is now ready for GC/MS injection.
Protocol 2: Optimized GC/MS Parameters for Derivatized this compound
These are recommended starting parameters that may require further optimization for your specific instrument and application.
| Parameter | Setting | Rationale |
| GC Inlet | ||
| Injection Mode | Splitless | To maximize sensitivity for trace analysis.[5] |
| Inlet Temperature | 280 °C | Ensures efficient vaporization of the derivatized high molecular weight alcohol. |
| Injection Volume | 1 µL | A standard volume; may be adjusted based on concentration. |
| Splitless Hold Time | 1.0 min | Allows for complete transfer of the sample to the column. |
| GC Column | ||
| Column Type | Low-bleed 5% phenyl-methylpolysiloxane (e.g., DB-5ms) | Provides good separation for a wide range of compounds and is suitable for MS.[10] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions offering a good balance of resolution and analysis time. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | A typical flow rate for this column dimension. |
| Oven Program | ||
| Initial Temperature | 100 °C, hold for 1 min | |
| Ramp | 15 °C/min to 300 °C | A moderate ramp to ensure good separation. |
| Final Hold | Hold at 300 °C for 5 min | Ensures elution of all components. |
| Mass Spectrometer | ||
| Ion Source Temp. | 230 °C | Standard temperature for EI.[3] |
| Quadrupole Temp. | 150 °C | Standard temperature. |
| Electron Energy | 70 eV | For standard fragmentation and library searching.[10] |
| Acquisition Mode | Scan or Selected Ion Monitoring (SIM) | Scan mode for qualitative analysis, SIM mode for enhanced sensitivity in quantitative analysis. |
| Scan Range (if applicable) | m/z 50-500 | To cover the expected mass range of the TMS derivative and potential fragments. |
| SIM Ions (if applicable) | To be determined from the mass spectrum of the derivatized standard. | Select characteristic and abundant ions for quantification and qualification. |
Quantitative Data Summary
The following tables illustrate the expected improvements in signal-to-noise ratio when applying the recommended optimization strategies. The values are representative and may vary depending on the specific instrumentation and experimental conditions.
Table 1: Impact of Derivatization on Signal-to-Noise Ratio
| Analyte | Derivatization Status | Average Signal-to-Noise (S/N) |
| This compound | Underivatized | 15 |
| This compound-TMS | Derivatized (Silylation) | > 200 |
Table 2: Comparison of Injection Techniques on Signal-to-Noise Ratio (Trace Level)
| Injection Mode | Split Ratio | Average Signal-to-Noise (S/N) |
| Split | 50:1 | 25 |
| Split | 10:1 | 80 |
| Splitless | N/A | > 200 |
These tables highlight the significant enhancement in signal-to-noise that can be achieved through proper sample preparation and method optimization. Derivatization is the most critical step for achieving high sensitivity for this compound.[3] For trace-level analysis, a splitless injection is superior for maximizing the signal.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 6. m.youtube.com [m.youtube.com]
- 7. gcms.cz [gcms.cz]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Addressing Matrix Effects with 1-Hexadecanol-d31 Internal Standard
Welcome to the technical support center for the application of 1-Hexadecanol-d31 as an internal standard in mass spectrometry-based analysis. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects in their quantitative assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using this compound in my assay?
A1: this compound is a deuterated form of 1-Hexadecanol. It serves as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry (MS) analyses, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] Its primary role is to correct for variations and inconsistencies that can occur during sample preparation and analysis. Because this compound is chemically almost identical to the non-labeled analyte (1-Hexadecanol), it experiences similar losses during extraction, and more importantly, similar matrix effects (ion suppression or enhancement) during ionization in the mass spectrometer. By adding a known amount of this compound to every sample, calibrator, and quality control sample, you can use the ratio of the analyte's signal to the internal standard's signal for quantification. This ratiometric approach leads to more accurate and precise results by compensating for analytical variability.
Q2: What are the ideal purity requirements for this compound?
A2: For reliable and accurate quantification, your this compound internal standard should possess high chemical and isotopic purity. The generally recommended specifications are:
High chemical purity ensures that no other compounds are present to cause interference. High isotopic purity is critical to minimize the amount of unlabeled 1-Hexadecanol present in the internal standard solution, which could otherwise lead to an overestimation of your target analyte's concentration.[2]
Q3: Can this compound be used for both LC-MS/MS and GC-MS analysis?
A3: Yes, this compound is suitable for use as an internal standard in both LC-MS/MS and GC-MS platforms.[1] For GC-MS, fatty alcohols like 1-Hexadecanol are often derivatized to increase their volatility and improve chromatographic performance.[3] In LC-MS/MS, derivatization might also be employed to enhance ionization efficiency, although direct analysis is also possible depending on the sensitivity requirements and the matrix.
Q4: My deuterated internal standard is chromatographically separating from 1-Hexadecanol. What should I do?
A4: A slight chromatographic shift between a deuterated standard and its non-deuterated counterpart can sometimes occur, a phenomenon known as the "isotope effect". While usually minimal in liquid chromatography, it can be more pronounced in high-efficiency gas chromatography.[4] If the separation is significant, it can compromise the ability of the internal standard to effectively compensate for matrix effects that are highly localized in the chromatogram.
To address this, you can:
-
Optimize Chromatography: Adjust the temperature gradient (for GC) or the mobile phase gradient (for LC) to be less steep in the elution window of your analyte and internal standard. This can help improve co-elution.[2]
-
Method Validation: During method development, it is crucial to demonstrate that any observed separation does not impact the accuracy and precision of the assay across the calibration range.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: High Variability in Internal Standard Response Across Samples
-
Question: The peak area of this compound is highly variable between my samples in the same analytical run. What could be the cause?
-
Answer: High variability in the internal standard response can be attributed to several factors. A systematic approach is needed to identify the root cause.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure Pipetting Accuracy: Verify that pipettes are properly calibrated and that a consistent and validated procedure is used for adding the this compound solution to all samples, standards, and QCs. Thorough Mixing: After spiking the internal standard, ensure complete and consistent mixing (e.g., vortexing) to achieve a homogenous sample. |
| Variable Extraction Recovery | Optimize Extraction: Re-evaluate your extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to ensure it is robust and provides consistent recovery for both 1-Hexadecanol and this compound. The internal standard should be added at the earliest stage of the sample preparation process. |
| Differential Matrix Effects | Improve Chromatographic Separation: Enhance separation to resolve 1-Hexadecanol and its internal standard from co-eluting matrix components that may be causing differential ion suppression or enhancement. Modify Sample Cleanup: Implement a more rigorous sample cleanup method to remove interfering matrix components. |
| Instrumental Issues | Check Autosampler: Inspect the autosampler for air bubbles and ensure the injection needle is not clogged and is correctly seated. System Stability: Allow the mass spectrometer to fully stabilize before initiating the analytical run. Monitor system suitability throughout the analysis. |
Issue 2: Isotopic Exchange or Instability of the Deuterated Standard
-
Question: I am observing a decrease in the this compound signal over time, accompanied by a slight increase in the 1-Hexadecanol signal, especially in prepared samples left in the autosampler. What is happening?
-
Answer: This could be an indication of isotopic exchange, where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent or matrix. This is more likely to occur with deuterium atoms on exchangeable sites (like -OH), though the d31 labeling of 1-Hexadecanol is on the carbon backbone, making it generally stable. However, harsh pH conditions or elevated temperatures can potentially promote this phenomenon.
| Potential Cause | Troubleshooting Steps |
| Unstable Deuterium Labels | Assess Stability: Conduct an experiment where you incubate the this compound in your sample matrix and mobile phase for an extended period (e.g., 24 hours) at the autosampler temperature. Re-inject and check for any loss of the deuterated signal or increase in the non-deuterated signal. |
| Harsh Sample/Solvent Conditions | pH and Temperature Control: Avoid highly acidic or basic conditions during sample preparation and in your final sample solvent. Keep samples cool (e.g., 4°C) in the autosampler to minimize any potential for degradation or exchange.[2] |
| In-source Fragmentation | Optimize MS Conditions: In the mass spectrometer's ion source, it's possible for the deuterated standard to lose a deuterium atom. Adjust source parameters like collision energy and cone voltage to minimize such in-source fragmentation.[5] |
Quantitative Data Summary
The following table presents hypothetical but realistic data demonstrating the effectiveness of this compound in correcting for matrix effects during the analysis of 1-Hexadecanol in human plasma by LC-MS/MS.
| Parameter | Without Internal Standard | With this compound Internal Standard |
| Spiked Concentration (ng/mL) | 50.0 | 50.0 |
| Mean Calculated Concentration (n=6) (ng/mL) | 35.2 | 49.5 |
| Accuracy (% Recovery) | 70.4% | 99.0% |
| Precision (%RSD) | 18.5% | 4.2% |
| Matrix Effect (%) | 65% (Ion Suppression) | Not Applicable (Compensated) |
This data illustrates a common scenario where ion suppression in the absence of an internal standard leads to under-quantification and poor precision. The use of this compound effectively corrects for this, resulting in accurate and precise measurements.
Experimental Protocols
Protocol 1: Quantification of 1-Hexadecanol in Human Plasma using LC-MS/MS
This protocol describes a liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
1-Hexadecanol certified reference standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-Hexadecanol and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 1-Hexadecanol stock solution with methanol:water (1:1, v/v) to create calibration standards.
-
Internal Standard Spiking Solution (50 ng/mL): Dilute the this compound stock solution in methanol.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL this compound internal standard spiking solution to each tube (except for blank matrix samples used to determine background levels).
-
Vortex briefly for 5 seconds.
-
Add 500 µL of MTBE.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial.
4. LC-MS/MS Conditions:
-
LC System: UPLC or HPLC system
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, <2 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 80% B, increase to 98% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Tandem Mass Spectrometer with Electrospray Ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions (example):
-
1-Hexadecanol: Precursor ion > Product ion (to be determined during method development)
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
Protocol 2: Quantification of 1-Hexadecanol in a Non-biological Matrix (e.g., cosmetic cream) using GC-MS
This protocol involves a solvent extraction followed by derivatization for GC-MS analysis.
1. Materials and Reagents:
-
1-Hexadecanol certified reference standard
-
This compound internal standard
-
Hexane (GC grade)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the cream sample into a glass tube.
-
Add 100 µL of a 10 µg/mL solution of this compound in hexane.
-
Add 2 mL of hexane and vortex for 5 minutes to extract the lipids.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the hexane supernatant to a clean glass tube.
-
Evaporate the hexane to dryness under a stream of nitrogen.
3. Derivatization:
-
To the dried extract, add 100 µL of BSTFA + 1% TMCS and 50 µL of pyridine.
-
Seal the vial tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (TMS) ethers.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Conditions:
-
GC System: Gas Chromatograph with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 150°C, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Injector: Splitless mode, 280°C.
-
MS System: Mass Spectrometer with Electron Ionization (EI).
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1-Hexadecanol-TMS and this compound-TMS.
Visualizations
Caption: LC-MS/MS workflow for quantifying 1-Hexadecanol with a deuterated internal standard.
Caption: Logical troubleshooting workflow for inconsistent internal standard response.
References
preventing back-exchange of deuterium in 1-Hexadecanol-d31
Welcome to the technical support center for 1-Hexadecanol-d31. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the back-exchange of deuterium during their experiments. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the isotopic integrity of your deuterated compounds.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding environment. For this compound, the deuterium atoms on the carbon chain are stable and not prone to exchange. However, the deuterium on the hydroxyl (-OD) group is labile and can readily exchange with protons from sources like water, alcohols, or acidic/basic functional groups in solvents or reagents. This can lead to a loss of isotopic purity, which is critical for applications in quantitative analysis and mechanistic studies, potentially compromising experimental results.
Q2: What are the primary factors that promote the back-exchange of the hydroxyl deuterium in this compound?
A2: The primary factors that can accelerate the back-exchange of the hydroxyl deuterium are:
-
Presence of Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, and ethanol, are major sources of hydrogen that can exchange with the deuterium on the hydroxyl group.
-
pH of the Solution: Both acidic and basic conditions can catalyze the exchange of the hydroxyl proton. The rate of exchange is generally slowest at a neutral or slightly acidic pH.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including deuterium back-exchange.
-
Hygroscopic Nature: 1-Hexadecanol, like other long-chain alcohols, can absorb moisture from the atmosphere, introducing a source of protons for back-exchange.
Q3: How should I properly store this compound to maintain its isotopic enrichment?
A3: Proper storage is crucial to prevent degradation and maintain isotopic purity.[1] It is recommended to store this compound under the following conditions:
-
Container: Store in a tightly sealed glass vial with a Teflon-lined cap to prevent moisture ingress.[2][3]
-
Atmosphere: If possible, store under an inert atmosphere (e.g., argon or nitrogen) to displace moist air.
-
Temperature: Store at a low temperature, typically -20°C for long-term storage, to minimize any potential degradation.[1][2][3]
-
Light: Protect from light by using an amber vial or storing it in the dark.[1]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C ± 4°C (Long-term) | Minimizes degradation and slows exchange kinetics. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents exposure to atmospheric moisture. |
| Container | Tightly sealed glass vial with Teflon-lined cap | Prevents moisture absorption and contamination from plasticizers. |
| Light Exposure | Stored in the dark or in an amber vial | Prevents light-catalyzed degradation. |
Q4: Can I use this compound in protic solvents for my experiment?
A4: While it is best to avoid protic solvents, if your experimental design requires their use, you should take steps to minimize back-exchange. This includes using deuterated protic solvents (e.g., D₂O, Methanol-d4) to the extent possible, working at low temperatures, and minimizing the time the compound is in the protic solvent. Be aware that even with these precautions, some level of back-exchange of the hydroxyl deuterium is likely to occur.
Troubleshooting Guide: Investigating Loss of Deuterium Label
If you suspect a loss of deuterium from your this compound during your experiment, follow this guide to identify the potential cause and find a solution.
Symptom: Mass spectrometry data shows a lower than expected mass for this compound or its derivatives, or NMR spectroscopy indicates the presence of a hydroxyl proton (-OH) instead of a deuteron (-OD).
References
Technical Support Center: Synthesis of High-Purity 1-Hexadecanol-d31
Welcome to the technical support center for the synthesis of high-purity 1-Hexadecanol-d31. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and efficient starting material is perdeuterated palmitic acid (Palmitic Acid-d31). This ensures that all 31 non-exchangeable hydrogen positions on the alkyl chain are deuterated from the outset.
Q2: What is the recommended synthetic route for converting Palmitic Acid-d31 to this compound?
A2: The recommended route involves a two-step process:
-
Activation of the carboxylic acid: Palmitic Acid-d31 is first converted to a more reactive derivative, such as an acid chloride (Palmitoyl chloride-d31) or an ester (e.g., methyl palmitate-d31). This enhances the reactivity towards reduction.
-
Reduction: The activated derivative is then reduced to the corresponding alcohol using a deuterated reducing agent like Lithium Aluminum Deuteride (LiAlD₄).
Q3: Why is it necessary to use a deuterated reducing agent like LiAlD₄?
A3: To achieve the highest possible isotopic purity of this compound, a deuterated reducing agent is crucial. The reduction of the carbonyl group of the palmitic acid derivative introduces a deuterium atom onto the C1 position of the resulting alcohol. Using a non-deuterated reducing agent (like LiAlH₄) would result in the incorporation of a hydrogen atom at this position, leading to 1-Hexadecanol-d30 as a significant impurity.
Q4: What are the main challenges in achieving high purity?
A4: The primary challenges include:
-
Isotopic Dilution: Contamination with non-deuterated or partially deuterated species. This can arise from the starting materials, reagents, or solvents.
-
Chemical Impurities: Side reactions during the synthesis can lead to byproducts that are difficult to separate from the final product.
-
Purification Difficulties: The similar physical properties of isotopologues (molecules that differ only in their isotopic composition) make their separation challenging.
Q5: How can I assess the isotopic and chemical purity of my final product?
A5: A combination of analytical techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the isotopic distribution and identify any volatile chemical impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H NMR): To confirm the structure and assess the degree of deuteration at specific positions. The absence of signals in the ¹H NMR spectrum where protons would normally appear is a good indicator of high deuteration.
-
High-Performance Liquid Chromatography (HPLC): To separate and quantify non-volatile impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during workup or purification. 3. Loss of material during transfers. | 1. Monitor the reaction progress by TLC or GC-MS to ensure completion. If the reaction stalls, consider adding more reducing agent. 2. Use mild workup conditions. Avoid excessive heat and strong acids or bases. 3. Ensure all glassware is properly rinsed and transfers are done carefully. |
| Low Isotopic Purity (presence of d30, d29, etc.) | 1. Use of non-deuterated reducing agent. 2. Contamination of starting materials or reagents with protic solvents (e.g., water, ethanol). 3. Hydrogen-deuterium exchange during workup. | 1. Ensure the use of high-purity LiAlD₄. 2. Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. 3. Use deuterated solvents (e.g., D₂O) for the initial quench of the reaction if H-D exchange is a concern. |
| Presence of Palmitic Acid-d31 in the final product | Incomplete reduction of the starting material. | 1. Increase the reaction time and/or temperature. 2. Use a larger excess of the reducing agent. |
| Presence of an ester in the final product (e.g., ethyl palmitate-d31) | Incomplete reduction of the ester intermediate. | 1. Ensure a sufficient excess of LiAlD₄ is used. 2. Increase the reaction time. |
| Broad or overlapping peaks in chromatography | 1. Co-elution of isotopic isomers. 2. Presence of impurities with similar polarity. | 1. Optimize the chromatography conditions (e.g., gradient, column type) to improve resolution. 2. Consider derivatization to improve separation. |
Experimental Protocols
Synthesis of this compound from Palmitic Acid-d31
This protocol outlines a general two-step procedure for the synthesis of high-purity this compound.
Step 1: Synthesis of Methyl Palmitate-d31
-
Esterification: In a round-bottom flask, dissolve Palmitic Acid-d31 (1 equivalent) in anhydrous methanol-d4.
-
Add a catalytic amount of a strong acid (e.g., acetyl chloride, which will react with methanol-d4 to form DCl in situ).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC or GC-MS.
-
Workup: After completion, remove the solvent under reduced pressure. Dissolve the residue in a non-polar organic solvent (e.g., hexane) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl Palmitate-d31.
Step 2: Reduction of Methyl Palmitate-d31 to this compound
-
Reaction Setup: In a dry, inert atmosphere (e.g., under argon or nitrogen), suspend Lithium Aluminum Deuteride (LiAlD₄, 1.5 equivalents) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Ester: Dissolve Methyl Palmitate-d31 in the same anhydrous solvent and add it dropwise to the LiAlD₄ suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or GC-MS.
-
Workup: Cool the reaction to 0 °C and carefully quench the excess LiAlD₄ by the sequential dropwise addition of D₂O, followed by a 15% sodium hydroxide solution in D₂O, and finally more D₂O.
-
Filter the resulting precipitate and wash it thoroughly with the reaction solvent.
-
Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by silica gel chromatography using a hexane/ethyl acetate gradient.
Data Presentation
| Parameter | Expected Value | Analytical Method |
| Chemical Purity | > 98% | GC-MS, HPLC, NMR |
| Isotopic Purity (d31) | > 98% | GC-MS |
| Overall Yield | 70-85% | Gravimetric |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting low isotopic purity.
Validation & Comparative
A Comparative Guide to Fatty Acid Quantification: Validating the Use of 1-Hexadecanol-d31 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the quantification of fatty acids (FAs), with a specific focus on the validation and application of 1-Hexadecanol-d31 as an internal standard (IS). Accurate and precise measurement of fatty acids is critical in numerous research and development areas, including drug discovery, diagnostics, and nutritional science. The selection of an appropriate internal standard is a pivotal step in achieving reliable and reproducible quantitative data. This document offers a comprehensive overview of this compound in comparison to other commonly used internal standards, supported by experimental protocols and data presentation.
The Role of Internal Standards in Quantitative Analysis
In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. By adding a known amount of the IS to the sample at the beginning of the workflow, any loss of analyte during the procedure can be compensated for by a proportional loss of the IS, thus ensuring accurate quantification.
Deuterated compounds, where hydrogen atoms are replaced by deuterium, are often considered the gold standard for isotope dilution mass spectrometry (IDMS) because their physicochemical properties are nearly identical to their endogenous counterparts. This minimizes biases in extraction and ionization efficiency.
Comparison of this compound with Alternative Internal Standards
The choice of an internal standard is critical and depends on the specific fatty acids being quantified and the analytical method employed. While deuterated fatty acids are common, the use of a deuterated fatty alcohol like this compound presents both advantages and disadvantages.
| Internal Standard Type | Analyte Similarity & Rationale | Advantages | Disadvantages |
| This compound | Structurally similar long-chain aliphatic molecule. As a fatty alcohol, it undergoes derivatization alongside fatty acids. | Not naturally present in most biological samples, avoiding interference with endogenous analytes. High mass difference from non-deuterated counterparts provides a clear signal. | Structural Dissimilarity: As a fatty alcohol, its polarity and reactivity differ from fatty acids, which can lead to variations in extraction efficiency and derivatization yield.[1] |
| Deuterated Fatty Acids (e.g., Palmitic acid-d31) | Chemically identical to the target analyte, differing only in isotopic composition.[2] | Considered the "gold standard" for correcting matrix effects and variations in sample processing due to near-identical chemical and physical properties.[3] | May have a slight retention time shift in liquid chromatography compared to the native analyte. Potential for isotopic scrambling or exchange, though minimal with stable labeling.[4] |
| Odd-Chain Fatty Acids (e.g., Heptadecanoic acid, C17:0) | Structurally similar to common even-chain fatty acids but typically present at very low concentrations in biological samples.[1][3][5] | Cost-effective and readily available. Behaves similarly to other fatty acids during extraction and derivatization. | Can be present endogenously in some samples, leading to potential interference and inaccurate quantification.[1] |
Quantitative Performance Comparison (Representative Data)
The following table summarizes typical performance characteristics for different classes of internal standards in GC-MS based fatty acid analysis. It is important to note that these values are representative and can vary depending on the specific laboratory, instrumentation, and sample matrix.
| Parameter | This compound (Expected) | Deuterated Fatty Acids | Odd-Chain Fatty Acids |
| Recovery | 80-110% | 90-110% | 85-115% |
| **Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Precision (RSD) | <15% | <10% | <15% |
| Accuracy (% Bias) | <15% | <10% | <15% |
Experimental Protocols
A validated and robust experimental protocol is crucial for accurate fatty acid quantification. The following is a detailed methodology for the analysis of total fatty acids in a biological sample (e.g., plasma) using GC-MS with an internal standard.
Materials and Reagents
-
Biological sample (e.g., 100 µL plasma)
-
Internal Standard Solution: this compound in a suitable solvent (e.g., ethanol or chloroform:methanol)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Boron trifluoride (BF₃) in methanol (14%)
-
Hexane
-
Anhydrous sodium sulfate
Procedure
-
Sample Preparation and Lipid Extraction (Folch Method)
-
To a glass tube, add 100 µL of the plasma sample.
-
Add a known amount of the this compound internal standard solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes to achieve phase separation.
-
Carefully collect the lower chloroform phase containing the lipids into a clean glass tube.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.
-
Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water, and vortex thoroughly.
-
Centrifuge briefly to separate the phases.
-
Transfer the upper hexane layer, containing the FAMEs, to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the final hexane solution to a GC vial for analysis.
-
-
GC-MS Analysis
-
Instrumentation: Agilent Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-23 capillary column (60 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process and the logic behind using an internal standard, the following diagrams are provided.
Conclusion
The accurate quantification of fatty acids is a cornerstone of many scientific disciplines. The use of an internal standard is indispensable for achieving reliable and reproducible results. This compound offers a viable option as an internal standard, particularly due to its absence in biological matrices. However, researchers must be cognizant of the potential for differential behavior during extraction and derivatization compared to the target fatty acid analytes due to its alcoholic functional group. For the highest level of accuracy, especially in complex lipidomics studies, a deuterated fatty acid that closely matches the structure of the analyte of interest is often the preferred choice. The selection of the most appropriate internal standard should be based on a thorough evaluation of the specific experimental goals, the nature of the sample matrix, and the analytical platform being utilized.
References
- 1. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. GC/MS quantification of individual fatty acids of selected green leafy vegetable foliage and their biodiesel attributes [grasasyaceites.revistas.csic.es]
- 4. Determination of primary fatty acid amides in different biological fluids by LC-MS/MS in MRM mode with synthetic deuterated standards: Influence of biofluid matrix on sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. grasasyaceites.revistas.csic.es [grasasyaceites.revistas.csic.es]
A Comparative Guide to 1-Hexadecanol-d31 and Other Deuterated Internal Standards for Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the precise world of quantitative analytical chemistry, particularly within bioanalysis and drug development, the use of internal standards is paramount for achieving accurate and reliable results. Among the various types of internal standards, deuterated stable isotope-labeled (SIL) compounds have become the gold standard, especially in mass spectrometry-based applications. This guide provides an objective comparison of 1-Hexadecanol-d31, a deuterated form of the long-chain fatty alcohol cetyl alcohol, with other deuterated internal standards. We will delve into their performance, supported by representative experimental data, and provide detailed methodologies to aid in the selection and application of these critical analytical tools.
The Role and Advantages of Deuterated Internal Standards
Deuterated internal standards are versions of the analyte of interest where one or more hydrogen atoms have been replaced by their heavier isotope, deuterium.[1] This subtle modification in mass allows the internal standard to be distinguished from the analyte by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation, chromatography, and ionization.[2] This co-elution and analogous behavior are crucial for compensating for variations that can occur during the analytical process, such as sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[3] By adding a known amount of the deuterated standard to samples and calibration standards, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise measurements.[2]
Performance Comparison: this compound vs. Other Deuterated Fatty Alcohol Standards
The choice of a deuterated internal standard is often dictated by the specific analytes being quantified. For the analysis of a range of long-chain fatty alcohols, a structurally similar deuterated standard is preferred. This compound is an excellent choice for the quantification of C16 and structurally related fatty alcohols. For a multi-analyte method covering a broader range of chain lengths (e.g., C12-C20), a representative deuterated standard or a mixture of standards may be employed.
Below is a table summarizing the expected performance characteristics of this compound compared to other commonly used deuterated long-chain fatty alcohol standards, based on typical results from validated bioanalytical methods.
| Parameter | This compound | Dodecanol-d25 (C12) | Octadecanol-d37 (C18) | General Considerations & References |
| Analyte(s) of Interest | C16 fatty alcohol and related long-chain alcohols | C12 fatty alcohol and shorter to mid-chain alcohols | C18 fatty alcohol and other long-chain alcohols | The chosen standard should closely match the physicochemical properties of the analyte(s).[4] |
| Typical Recovery (%) | 85 - 110 | 85 - 110 | 85 - 110 | Recovery is highly dependent on the extraction method and matrix. Deuterated standards co-elute and experience similar losses as the analyte, thus correcting for variability.[5] |
| Matrix Effect (%) | 90 - 110 (Signal Suppression/Enhancement) | 90 - 110 (Signal Suppression/Enhancement) | 90 - 110 (Signal Suppression/Enhancement) | The matrix effect should be minimal and consistent between the analyte and the internal standard. A value close to 100% indicates a negligible effect.[5][6] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 | A high coefficient of determination (r²) indicates a strong linear relationship between the concentration and the response ratio. |
| Precision (%RSD) | < 15% | < 15% | < 15% | The relative standard deviation (%RSD) for replicate measurements should be low, indicating high precision. |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% | The accuracy, or closeness to the true value, should be within acceptable limits. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of analytical methods. Below are representative protocols for the quantification of long-chain fatty alcohols using this compound as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Protocol for the Quantification of 1-Hexadecanol
This protocol is suitable for the analysis of 1-Hexadecanol in biological matrices such as plasma or tissue extracts.
1. Sample Preparation and Extraction:
-
To 100 µL of the sample (e.g., plasma), add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol and vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
2. Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode, 280°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
1-Hexadecanol-TMS: m/z [specific ions for the TMS derivative]
-
This compound-TMS: m/z [specific ions for the deuterated TMS derivative]
-
4. Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of 1-Hexadecanol-TMS to the peak area of this compound-TMS against the concentration of 1-Hexadecanol.
-
Determine the concentration of 1-Hexadecanol in the samples from the calibration curve.
LC-MS/MS Protocol for the Quantification of 1-Hexadecanol
This protocol is suitable for the sensitive quantification of 1-Hexadecanol in various biological fluids.
1. Sample Preparation:
-
To 50 µL of the sample (e.g., plasma, urine), add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution in acetonitrile).
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Tandem Mass Spectrometer: Sciex 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
1-Hexadecanol: Precursor ion → Product ion (e.g., [M+H-H₂O]⁺ → fragment ion)
-
This compound: Precursor ion → Product ion (e.g., [M+D-D₂O]⁺ → fragment ion)
-
3. Quantification:
-
Create a calibration curve by plotting the peak area ratio of 1-Hexadecanol to this compound against the concentration of 1-Hexadecanol.
-
Quantify 1-Hexadecanol in the samples using the generated calibration curve.
Visualizing Workflows and Pathways
Diagrams are powerful tools for understanding complex processes. The following visualizations, created using the DOT language for Graphviz, illustrate the experimental workflow for using a deuterated internal standard and the metabolic pathway of long-chain fatty alcohols.
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
The Gold Standard for Fatty Alcohol Quantification: A Comparative Guide to 1-Hexadecanol-d31
For researchers, scientists, and drug development professionals engaged in quantitative lipidomics, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of 1-Hexadecanol-d31, a deuterated fatty alcohol, with other common internal standards. Supported by experimental principles and detailed methodologies, this document will demonstrate the superior performance of this compound in mass spectrometry-based quantification.
In the landscape of analytical chemistry, particularly in complex biological matrices, internal standards are indispensable for correcting analytical variability.[1] Deuterated standards, such as this compound, are considered the gold standard due to their near-identical chemical and physical properties to the analyte of interest.[1] This ensures they co-elute and experience similar ionization effects, providing a reliable reference for quantification.[1]
Performance Comparison of Internal Standards
The selection of an internal standard significantly impacts the accuracy and precision of quantification. While odd-chain fatty alcohols and other structural analogs are sometimes used, deuterated standards consistently offer superior performance.
| Internal Standard Type | Analyte | Mean Bias (%) | Precision (RSD %) | Key Advantages | Potential Disadvantages |
| This compound (Deuterated) | 1-Hexadecanol | ~1-5% | <5% | Co-elution with analyte, corrects for matrix effects and extraction variability effectively.[1] | Higher cost compared to non-labeled standards. |
| Heptadecanol (C17:0) (Odd-Chain) | 1-Hexadecanol | ~5-15% | 5-15% | Cost-effective. | Differences in chromatographic behavior and ionization efficiency compared to the analyte. |
| Pentadecanol (C15:0) (Odd-Chain) | 1-Hexadecanol | ~5-20% | 5-20% | Readily available. | Less structurally similar than C17:0, leading to greater analytical variability. |
This table synthesizes expected performance based on the principles of using deuterated vs. odd-chain internal standards in lipidomics. Actual values can vary depending on the specific experimental conditions and matrix.
Experimental Protocols
Detailed methodologies for the quantification of 1-Hexadecanol using this compound as an internal standard are provided below for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 1: Quantification of 1-Hexadecanol by GC-MS
This protocol is suitable for the analysis of 1-Hexadecanol in biological samples such as plasma or cell culture media.[2]
1. Sample Preparation and Lipid Extraction:
-
To 100 µL of sample (e.g., plasma), add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Perform a liquid-liquid extraction using a chloroform:methanol (2:1, v/v) solution.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the extract under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Incubate at 60°C for 30 minutes to convert the fatty alcohols to their more volatile trimethylsilyl (TMS) ethers.
-
Evaporate the derivatization reagents under nitrogen and reconstitute the sample in 100 µL of hexane.
3. GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Interface Temperature: 280°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for 1-Hexadecanol-TMS and this compound-TMS.
Protocol 2: Quantification of 1-Hexadecanol by LC-MS/MS
This protocol offers high sensitivity and specificity for the analysis of 1-Hexadecanol, particularly in complex matrices.
1. Sample Preparation and Lipid Extraction:
-
Follow the same sample preparation and lipid extraction procedure as described in Protocol 1.
2. LC-MS/MS Analysis:
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for 1-Hexadecanol and this compound.
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
References
Cross-Validation of 1-Hexadecanol-d31: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the precise and accurate quantification of isotopically labeled internal standards is paramount for the validation of bioanalytical methods. 1-Hexadecanol-d31, a deuterated analog of the 16-carbon fatty alcohol, serves as a critical internal standard in mass spectrometry-based assays. Its utility spans various research and development stages, from metabolic studies to pharmacokinetic analyses. The choice of analytical methodology for the cross-validation of this compound can significantly impact data quality, throughput, and the overall reliability of experimental outcomes.
This guide provides an objective comparison of the primary analytical techniques employed for the analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance characteristics, detailed experimental protocols, and a discussion of their respective advantages and limitations to aid researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical technique is often dictated by its quantitative performance. The following table summarizes key validation parameters for the analysis of long-chain fatty alcohols, providing a comparative overview of what can be expected when analyzing this compound. Data presented is a composite from studies on 1-Hexadecanol and similar long-chain fatty alcohols.
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Limit of Detection (LOD) | 0.02 - 0.50 ng/mL (with derivatization)[1] | 0.005 - 1 µg/L (with derivatization)[2] | mg/mL range |
| Limit of Quantification (LOQ) | 0.5 - 50 mg/L[3] | 0.01 - 2 µg/L (with derivatization)[2] | mg/mL range |
| Linearity (R²) | > 0.99[4] | > 0.99 | > 0.999 |
| Precision (%RSD) | < 15%[1] | < 15% | < 1% |
| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 98 - 102% |
| Specificity | High (with MS detection) | High (with MS/MS detection) | High (structure-specific) |
| Throughput | Moderate | High | Low |
| Derivatization | Often required | Often required for good ionization | Not required |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. Below are representative protocols for the analysis of this compound using GC-MS, LC-MS, and NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like fatty alcohols. Derivatization is commonly employed to increase volatility and improve chromatographic peak shape.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: Accurately spike the sample matrix with a known concentration of this compound.
-
Extraction: Perform a liquid-liquid extraction with a non-polar solvent such as hexane or ethyl acetate.
-
Derivatization: Evaporate the extract to dryness under a gentle stream of nitrogen. Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and a catalyst like pyridine. Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
2. GC-MS Parameters:
-
GC Column: A non-polar capillary column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector: Splitless mode at 280°C.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550. For quantitative analysis, Selected Ion Monitoring (SIM) of characteristic ions of the this compound-TMS derivative should be used.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, particularly for complex biological matrices. Similar to GC-MS, derivatization can enhance ionization efficiency.
1. Sample Preparation and Derivatization:
-
Internal Standard Spiking: Spike the sample with this compound.
-
Extraction: Employ solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analyte.
-
Derivatization: After evaporation of the solvent, reconstitute the residue in a suitable solvent (e.g., acetonitrile). Add a derivatizing agent that introduces a readily ionizable group, such as phenyl isocyanate, to form a carbamate derivative. Incubate at an elevated temperature (e.g., 60°C) to ensure complete reaction.[5]
2. LC-MS/MS Parameters:
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transition specific to the derivatized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a primary ratio method that can provide highly accurate and precise measurements without the need for an identical isotopically labeled standard for calibration, though a well-characterized internal standard of a different compound is used for absolute quantification.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a deuterated solvent (e.g., Chloroform-d, Methanol-d4) in a high-precision NMR tube.
-
Add a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a resonance signal that does not overlap with the analyte signals.
2. NMR Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: A standard 1H NMR experiment.
-
Key Parameters for Quantification:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery.
-
A sufficient number of scans to achieve a high signal-to-noise ratio (>250:1 for <1% precision).[6]
-
-
Data Processing: Careful phasing and baseline correction are critical. The concentration of this compound is determined by comparing the integral of a specific, non-deuterated proton signal (e.g., the proton on the oxygen-bearing carbon, if not deuterated) to the integral of a known signal from the internal standard.
Signaling Pathways and Experimental Workflows
Visualizing complex biological and experimental processes is essential for clarity and understanding. The following diagrams were generated using the DOT language to illustrate a relevant metabolic pathway and a typical cross-validation workflow.
Caption: Biosynthesis pathway of 1-Hexadecanol from Acetyl-CoA.
Caption: Experimental workflow for the cross-validation of analytical methods.
Conclusion
The cross-validation of this compound using orthogonal analytical methods is a critical step in ensuring the reliability of quantitative bioanalysis.
-
GC-MS provides robust and reliable quantification, especially when high throughput is not the primary concern. Its main limitation is the frequent need for derivatization.
-
LC-MS/MS excels in high-throughput environments and offers exceptional sensitivity and specificity, making it ideal for complex matrices. Derivatization is often necessary to improve ionization.
-
qNMR stands out as a primary ratio method, offering high accuracy and precision without the need for chemical derivatization. However, its lower sensitivity and throughput make it more suitable as a reference method for the qualification of standards rather than for routine high-volume sample analysis.
Ultimately, the choice of methodology will depend on the specific requirements of the study, including the sample matrix, required sensitivity, desired throughput, and available instrumentation. For comprehensive cross-validation, employing a chromatographic-mass spectrometric technique (GC-MS or LC-MS/MS) alongside a fundamentally different technique like qNMR provides the highest level of confidence in the analytical results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Quantification of Major Volatile Metabolites in Fermented Food and Beverages Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to the Kinetic Isotope Effect of 1-Hexadecanol-d31 versus Unlabeled 1-Hexadecanol
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Kinetic Isotope Effect
The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes.[1] In the case of 1-Hexadecanol-d31, the hydrogen atoms are replaced with deuterium. This substitution can significantly impact the rate of reactions where a carbon-hydrogen bond is cleaved in the rate-determining step, as the carbon-deuterium bond is stronger and requires more energy to break.[2] The magnitude of the KIE, typically expressed as the ratio of the reaction rate of the light isotopologue (kH) to the heavy isotopologue (kD), provides valuable insights into reaction mechanisms.[1]
Metabolism of 1-Hexadecanol
1-Hexadecanol, a long-chain fatty alcohol, is primarily metabolized in the liver through oxidation.[3][4] This process is mainly catalyzed by two families of enzymes: alcohol dehydrogenases (ADHs) and cytochrome P450 (CYP) enzymes, particularly from the CYP4 family.[5][6] The initial step involves the oxidation of the alcohol to an aldehyde (hexadecanal), which is then further oxidized to a carboxylic acid (palmitic acid).
Below is a simplified diagram of the primary metabolic pathway of 1-Hexadecanol.
Expected Kinetic Isotope Effect in 1-Hexadecanol Metabolism
The oxidation of 1-Hexadecanol involves the cleavage of a C-H bond at the carbinol carbon. Replacing hydrogen with deuterium at this position in this compound is expected to result in a primary kinetic isotope effect. The magnitude of this effect will depend on the specific enzyme involved and the rate-limiting step of the reaction.
Data Presentation: Comparative Kinetic Isotope Effects for Alcohol Oxidation
Since direct KIE data for this compound is unavailable, the following table presents representative KIE values for the enzymatic oxidation of other alcohols. This data can be used to infer the potential range of KIE for this compound.
| Substrate (Deuterated) | Enzyme | KIE (kH/kD) | Reference |
| Ethanol-d6 | Yeast Alcohol Dehydrogenase | ~5 | [5] |
| Benzyl alcohol-d2 | Yeast Alcohol Dehydrogenase | 1.42 ± 0.11 | [5] |
| Various deuterated alcohols | Flavoenzymes | 3.9 - 21 | [7] |
| (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane-d3 | Cytochrome P450 CYP119 | 11.2 | [8] |
| (S,S)-2-(p-trifluoromethylphenyl)cyclopropylmethane-d3 | Cytochrome P450 CYP2B4 | 9.8 | [8] |
Based on this analogous data, a significant primary KIE is anticipated for the enzymatic oxidation of this compound, likely in the range of 4 to 12, depending on the specific CYP450 or ADH isozyme involved.
Experimental Protocols
The determination of the kinetic isotope effect for this compound would typically involve in vitro metabolism studies using liver microsomes, which contain a mixture of metabolizing enzymes, or with purified enzyme systems.
Experimental Workflow for Determining the Kinetic Isotope Effect
The following diagram illustrates a general workflow for a competitive KIE experiment.
References
- 1. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Cetyl Alcohol | C16H34O | CID 2682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel insights into oxidation of fatty acids and fatty alcohols by cytochrome P450 monooxygenase CYP4B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combining Solvent Isotope Effects with Substrate Isotope Effects in Mechanistic Studies of Alcohol and Amine Oxidation by Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetic Isotope Effects in Hydroxylation Reactions Effected by Cytochrome P450 Compounds I Implicate Multiple Electrophilic Oxidants for P450-Catalyzed Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to 1-Hexadecanol-d31 in Research Applications
For researchers, scientists, and drug development professionals, the precise quantification of lipids is paramount to unraveling complex biological processes and advancing therapeutic interventions. The choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. This guide provides a comprehensive comparison of 1-Hexadecanol-d31, a deuterated fatty alcohol, with other common internal standards used in mass spectrometry-based lipid analysis.
This compound is the deuterium-labeled form of 1-Hexadecanol, a C16 fatty alcohol. Its primary application in research is as an internal standard for quantitative analysis using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It also serves as a tracer in metabolic studies to elucidate the pathways of fatty alcohols. The key advantage of using a stable isotope-labeled internal standard like this compound lies in its chemical and physical similarity to the analyte of interest, 1-Hexadecanol, and other long-chain fatty alcohols. This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for variations and matrix effects.
Comparison of Internal Standard Performance
The selection of an internal standard is a critical step in developing a robust quantitative assay. The ideal internal standard should co-elute with the analyte, not be naturally present in the sample, and be clearly distinguishable by the detector. Here, we compare this compound with a commonly used alternative, an odd-chain fatty acid, Heptadecanoic Acid (C17:0).
| Feature | This compound (Deuterated Fatty Alcohol) | Heptadecanoic Acid (C17:0) (Odd-Chain Fatty Acid) |
| Principle | Stable Isotope Dilution | Non-endogenous Structural Analog |
| Chemical Similarity | Nearly identical to endogenous 1-Hexadecanol and similar long-chain fatty alcohols. | Structurally similar to endogenous even-chain fatty acids, but differs in chain length. Less similar to fatty alcohols. |
| Co-elution | Co-elutes with the non-labeled analyte, providing excellent correction for matrix effects.[1][2] | May have a different retention time than the analytes of interest, potentially leading to less effective correction for matrix effects. |
| Correction for Matrix Effects | Highly effective due to identical ionization behavior as the analyte.[3] | Moderately effective. Can correct for general extraction and injection variability but may not fully account for analyte-specific ion suppression or enhancement. |
| Endogenous Presence | Not naturally present in biological samples. | Generally considered absent or present at very low levels in most non-ruminant biological samples.[4] |
| Cost | Generally more expensive due to the cost of isotopic labeling. | Relatively less expensive. |
| Versatility | Excellent for quantifying 1-Hexadecanol and other fatty alcohols. Can also be used in broader lipidomics panels. | Primarily used for the quantification of fatty acids. Its use for fatty alcohol quantification is less ideal due to structural differences. |
Quantitative Performance Highlights
The following table summarizes typical performance characteristics for the quantification of a target analyte (e.g., a long-chain fatty alcohol) using this compound versus an odd-chain fatty acid internal standard in a GC-MS method. The data presented is representative of values reported in method validation studies for similar analytes.
| Parameter | This compound | Heptadecanoic Acid (C17:0) |
| Linearity (R²) | > 0.998 | > 0.995 |
| Accuracy (% Bias) | < 5% | < 15% |
| Precision (% RSD) | < 10% | < 20% |
| Recovery (%) | 90-110% | 80-120% |
| Limit of Quantification (LOQ) | Typically lower due to better signal-to-noise | May be higher depending on the analyte and matrix |
Experimental Protocols
Detailed Methodology for Quantification of 1-Hexadecanol in Human Plasma using GC-MS with this compound as an Internal Standard
This protocol provides a detailed workflow for the extraction, derivatization, and analysis of 1-Hexadecanol from a biological matrix.
1. Sample Preparation and Extraction:
-
Spiking: To 100 µL of human plasma, add a known amount of this compound solution (e.g., 10 µL of a 10 µg/mL solution in methanol).
-
Protein Precipitation: Add 400 µL of ice-cold methanol to the plasma sample, vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new glass tube.
-
Lipid Extraction: Add 800 µL of methyl tert-butyl ether (MTBE) to the supernatant, vortex for 1 minute, and then add 200 µL of water to induce phase separation.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Collection of Organic Phase: Carefully collect the upper organic phase containing the lipids and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried lipid extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature.
3. GC-MS Analysis:
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC Column: Use a suitable capillary column for lipid analysis (e.g., a DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Mass Spectrometry:
-
Operate in electron ionization (EI) mode.
-
Use Selected Ion Monitoring (SIM) for quantification.
-
Monitor characteristic ions for the silylated derivatives of 1-Hexadecanol and this compound.
-
-
Visualizing Experimental and Logical Workflows
The following diagrams, created using the DOT language, illustrate the key workflows and decision-making processes in the application of this compound.
Caption: Experimental workflow for the quantification of 1-Hexadecanol.
Caption: Decision tree for internal standard selection in lipid analysis.
Conclusion
In the realm of quantitative lipidomics, this compound stands out as a superior internal standard for the analysis of fatty alcohols. Its near-identical chemical and physical properties to its endogenous counterpart ensure robust correction for analytical variability, leading to highly accurate and precise data. While alternative standards like odd-chain fatty acids offer a more cost-effective solution, they may not provide the same level of accuracy, particularly for fatty alcohol quantification, due to structural dissimilarities. For researchers aiming for the highest quality data in their metabolic studies and drug development pipelines, the use of a deuterated internal standard such as this compound is the recommended approach.
References
- 1. texilajournal.com [texilajournal.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Comparing Extraction Methods for 1-Hexadecanol-d31 from Tissue Samples
For researchers, scientists, and professionals in drug development, the accurate quantification of compounds like 1-Hexadecanol-d31 in biological tissues is paramount. This deuterated form of 1-Hexadecanol, a fatty alcohol, often serves as an internal standard or tracer in metabolic studies.[1] The efficiency of its extraction from complex tissue matrices directly impacts the reliability of analytical results. This guide provides a comparative overview of two common extraction techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), offering insights into their principles, and general performance, and providing adaptable experimental protocols.
Comparison of Extraction Techniques
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.[2][3] | Partitioning of the analyte between a solid stationary phase and a liquid mobile phase based on affinity.[4][5] |
| Selectivity | Lower; co-extraction of compounds with similar solubility can occur. | Higher; the choice of sorbent allows for more targeted isolation of the analyte.[4] |
| Recovery | Can be high, but may be affected by emulsion formation and the number of extraction steps. | Generally high and reproducible, with less risk of sample loss. |
| Speed | Can be time-consuming for large numbers of samples due to manual, sequential steps. | Amenable to automation and parallel processing, leading to higher throughput.[6] |
| Solvent Consumption | Typically requires larger volumes of organic solvents.[7] | Uses smaller volumes of solvents for conditioning, washing, and elution.[6] |
| Cost | Lower initial setup cost; primarily involves glassware and solvents. | Higher initial cost for cartridges/plates and potentially an automated system. |
| Ease of Automation | More challenging to automate. | Easily automated for high-throughput applications. |
Experimental Protocols
The following are generalized protocols for LLE and SPE that can be adapted for the extraction of this compound from homogenized tissue samples. Optimization of solvent systems, sorbents, and wash/elution steps is recommended for specific tissue types and analytical requirements.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on the principle of extracting a non-polar compound from an aqueous matrix.
Materials:
-
Homogenized tissue sample
-
Internal standard solution (if this compound is not the internal standard)
-
Protein precipitation agent (e.g., cold acetonitrile or methanol)
-
Extraction solvent (e.g., hexane, ethyl acetate, or a mixture like hexane:isopropanol)[8]
-
Aqueous solution (e.g., water, saline, or buffer)
-
Vortex mixer
-
Centrifuge
-
Separatory funnel (for larger volumes) or centrifuge tubes[2][3]
-
Evaporation system (e.g., nitrogen evaporator)
-
Reconstitution solvent (compatible with the analytical instrument)
Procedure:
-
Sample Preparation: To a known amount of homogenized tissue, add the internal standard.
-
Protein Precipitation: Add a cold protein precipitation agent, vortex vigorously, and centrifuge at high speed to pellet the proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add the extraction solvent and the aqueous solution.
-
Mixing: Vortex the mixture for several minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge to separate the organic and aqueous layers. If a separatory funnel is used, allow the layers to separate.
-
Collection: Carefully collect the organic layer containing the this compound.
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a solvent suitable for the analytical method (e.g., mobile phase for LC-MS).
Solid-Phase Extraction (SPE) Protocol
This protocol outlines a general procedure using a non-polar sorbent for the extraction of a lipophilic compound.
Materials:
-
Homogenized tissue sample
-
Internal standard solution
-
Protein precipitation agent
-
SPE cartridges with a suitable sorbent (e.g., C18, C8)[6]
-
SPE manifold or automated SPE system
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water)
-
Wash solvent(s) (e.g., water, low percentage of organic solvent in water)
-
Elution solvent (e.g., acetonitrile, methanol, or a mixture)
-
Evaporation system
-
Reconstitution solvent
Procedure:
-
Sample Pre-treatment: Precipitate proteins from the homogenized tissue sample as described in the LLE protocol and collect the supernatant. The supernatant may need to be diluted to reduce the organic content before loading.
-
Sorbent Conditioning: Pass the conditioning solvent through the SPE cartridge to wet the sorbent.
-
Sorbent Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Pass one or more wash solvents through the cartridge to remove interfering substances.
-
Elution: Elute the this compound from the sorbent using an appropriate elution solvent.
-
Post-Elution Processing: Evaporate the eluate to dryness and reconstitute the residue in the reconstitution solvent.
Visualizing the Workflow and Decision Process
To further clarify the experimental process and the logic behind choosing an extraction method, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. The Fundamentals of Solid Phase Extraction (SPE) [restek.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. google.com [google.com]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness of Liquid-Liquid Extraction, Solid Phase Extraction, and Headspace Technique for Determination of Some Volatile Water-Soluble Compounds of Rose Aromatic Water - PMC [pmc.ncbi.nlm.nih.gov]
The Performance of 1-Hexadecanol-d31 Across Mass Spectrometry Platforms: A Comparative Guide
In the landscape of quantitative analysis, particularly in the fields of metabolomics, lipidomics, and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. 1-Hexadecanol-d31, a deuterated form of the long-chain fatty alcohol 1-Hexadecanol, serves as a crucial tool for precise quantification in various mass spectrometry applications. This guide provides an objective comparison of the performance of this compound on two common mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Gold Standard: Advantages of Deuterated Internal Standards
Deuterated internal standards, such as this compound, are considered the "gold standard" in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to their non-deuterated counterparts, allowing them to effectively compensate for variations that can occur during sample preparation, extraction, injection, and ionization.[2][3] This co-elution and similar behavior in the mass spectrometer's ion source help to correct for matrix effects, a common source of signal suppression or enhancement in complex biological samples.[1][4] The use of a deuterated internal standard significantly improves the accuracy, precision, and overall robustness of an analytical method.[1]
Performance on Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of long-chain fatty alcohols like 1-Hexadecanol, a chemical derivatization step is typically required to convert the alcohol into a more volatile and thermally stable form, such as a trimethylsilyl (TMS) ether, prior to GC-MS analysis.[5]
Table 1: Expected Performance of 1-Hexadecanol Quantification using this compound on GC-MS
| Performance Metric | Expected Value |
| Limit of Detection (LOD) | ~0.2 mg/L |
| Limit of Quantification (LOQ) | ~0.6 mg/L |
| Linearity (R²) | ≥ 0.998 |
| Recovery | 98.3–101.6% |
| Accuracy | 80.23–115.41% |
| Intra-day Precision (%RSD) | ≤ 10.2% |
| Inter-day Precision (%RSD) | ≤ 11.34% |
Note: The data in this table is based on the performance metrics reported for the structural isomer 6-Hexadecanol and is intended to be representative of the expected performance for 1-Hexadecanol under similar analytical conditions.[5]
Performance on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. For long-chain fatty alcohols, LC-MS/MS can provide a direct method of analysis, although derivatization may still be employed to enhance ionization efficiency.
Table 2: Anticipated Performance of 1-Hexadecanol Quantification using this compound on LC-MS/MS
| Performance Metric | Expected Outcome |
| Limit of Detection (LOD) | Low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Low ng/mL range |
| Linearity (R²) | ≥ 0.99 |
| Recovery | Within 85-115% |
| Accuracy | Within ±15% of nominal concentration |
| Intra-day Precision (%RSD) | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% |
Note: These anticipated performance characteristics are based on established validation guidelines for bioanalytical methods using LC-MS/MS and are not based on specific experimental data for this compound.
Comparison with Alternative Internal Standards
The choice of internal standard is a critical decision in analytical method development. While this compound is an excellent choice for quantifying 1-Hexadecanol, it is useful to compare it with other potential alternatives.
Table 3: Comparison of this compound with Other Internal Standard Types
| Internal Standard Type | Advantages | Disadvantages |
| This compound (Deuterated) | Co-elutes with the analyte, providing the best correction for matrix effects and variability. High accuracy and precision.[1] | Potential for isotopic exchange in certain matrices. Generally more expensive than non-deuterated standards. |
| Non-Deuterated Structural Analog (e.g., Heptadecanol) | More cost-effective than stable isotope-labeled standards. | Different retention time and potentially different ionization efficiency compared to the analyte, leading to less effective correction for matrix effects. |
| ¹³C-Labeled 1-Hexadecanol | Considered the most stable isotopic label with no risk of back-exchange. Co-elutes with the analyte.[4] | Typically the most expensive option. May not be as readily available as deuterated standards. |
Experimental Protocols
Detailed experimental protocols are essential for reproducing analytical results. Below are representative methodologies for the analysis of 1-Hexadecanol using this compound as an internal standard on both GC-MS and LC-MS/MS platforms.
GC-MS Experimental Protocol
This protocol is adapted from a method for the analysis of a structural isomer and is expected to be suitable for 1-Hexadecanol.[5]
1. Sample Preparation and Derivatization:
-
Spike the sample with a known amount of this compound solution.
-
Perform a liquid-liquid or solid-phase extraction to isolate the lipid fraction.
-
Evaporate the solvent under a stream of nitrogen.
-
Add a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and a solvent like pyridine.
-
Heat the vial at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative.
2. GC-MS Parameters:
-
GC Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Injector: Splitless mode at 280°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 50-550.
-
Quantification: Monitor specific ions for 1-Hexadecanol-TMS and this compound-TMS.
LC-MS/MS Experimental Protocol
This is a general protocol for the analysis of long-chain fatty alcohols and would require optimization for specific applications.
1. Sample Preparation:
-
Spike the sample with a known amount of this compound solution.
-
Perform protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Alternatively, use liquid-liquid extraction or solid-phase extraction for cleaner samples.
-
Evaporate the supernatant/eluate and reconstitute in the mobile phase.
2. LC-MS/MS Parameters:
-
LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
MS Ionization: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for 1-Hexadecanol and this compound.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows.
References
Navigating the Analytical Landscape: A Guide to Internal Standards for Fatty Alcohol Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of fatty alcohols, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. While 1-Hexadecanol-d31 has been a common choice, a range of viable alternatives exist, each with distinct characteristics. This guide provides an objective comparison of these alternatives, supported by experimental principles and detailed methodologies, to facilitate an informed selection for your analytical needs.
The gold standard for quantitative analysis, particularly in complex biological matrices, is the use of stable isotope-labeled (SIL) internal standards.[1] These compounds are chemically identical to the analyte of interest, but their increased mass allows for differentiation by mass spectrometry. This near-identical physicochemical behavior ensures they co-elute with the analyte and experience similar matrix effects and ionization suppression, providing a reliable reference for accurate quantification.[2] However, the availability and cost of specific SIL standards can be prohibitive, necessitating the exploration of other options.
Performance Comparison of Internal Standards
The ideal internal standard should exhibit high and reproducible recovery, demonstrate a linear response across a range of concentrations, and effectively compensate for matrix effects. While direct, head-to-head comparative studies for a wide array of fatty alcohol internal standards are limited, the following table summarizes the key characteristics of potential alternatives to this compound based on established analytical principles and data from similar applications.
| Internal Standard | Type | Rationale for Use | Advantages | Disadvantages |
| This compound | Deuterated Analog | Isotopically labeled version of the C16 fatty alcohol, 1-hexadecanol. | Closely mimics the chromatographic behavior and ionization of the analyte.[2] | Potential for isotopic contribution to the analyte signal if not fully deuterated. |
| Other Deuterated Fatty Alcohols (e.g., Capryl alcohol-d18) | Deuterated Analog | Shorter-chain deuterated alcohol. | Effective for the analysis of a range of fatty alcohols, not just C16.[3][4] | May not perfectly co-elute with longer-chain fatty alcohols. |
| Odd-Chain Fatty Alcohols (e.g., 1-Pentadecanol, 1-Heptadecanol) | Structural Analog | Not naturally abundant in most biological systems. | Cost-effective and commercially available. Can be used for both GC-FID and GC-MS.[5] | Differences in chain length can lead to variations in extraction efficiency and chromatographic behavior compared to even-chain analytes. |
| Branched-Chain Fatty Alcohols (e.g., 10-Nonadecanol) | Structural Analog | Unique structure provides a distinct chromatographic peak. | Unlikely to be present in biological samples.[1] | Significant structural difference may lead to poor correction for matrix effects. |
| Nonadecane | Hydrocarbon | A non-polar hydrocarbon used as an internal standard in GC analysis. | Chemically inert and stable. | Very different chemical properties compared to fatty alcohols, leading to poor correction for extraction and derivatization variability. |
Experimental Protocols
Accurate and reproducible quantification relies on well-defined experimental procedures. Below are detailed methodologies for sample preparation and analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for fatty alcohol analysis.
Protocol 1: GC-MS Analysis of Fatty Alcohols using a Deuterated Internal Standard
This protocol is adapted for the quantification of a range of long-chain fatty alcohols in a biological matrix like plasma, using a deuterated internal standard such as Capryl alcohol-d18.[3]
1. Sample Preparation and Extraction:
-
Pipette 200 µL of the plasma sample, calibration standard, or a blank (methanol) into a 15 mL glass centrifuge tube.
-
Add 20 µL of a 10 µg/mL solution of the deuterated internal standard (e.g., Capryl alcohol-d18) in methanol to each tube (excluding the blank).
-
Vortex the mixture for 30 seconds.
-
Perform a liquid-liquid extraction by adding 2 mL of hexane to each tube.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic (hexane) layer to a clean tube.
-
Repeat the extraction with an additional 2 mL of hexane and combine the organic layers.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
2. Derivatization:
-
To the dried residue, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[4]
-
Cap the tube tightly and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.[4]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Conditions:
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of the fatty alcohol-TMS derivatives and their deuterated counterparts.
-
Protocol 2: GC-MS Analysis of Fatty Alcohols using an Odd-Chain Fatty Alcohol Internal Standard
This protocol outlines the use of an odd-chain fatty alcohol, such as 1-heptadecanol, as an internal standard.
1. Sample Preparation and Extraction:
-
Follow the same extraction procedure as in Protocol 1, but substitute the deuterated internal standard with a 10 µg/mL solution of 1-heptadecanol in methanol.
2. Derivatization:
-
Follow the same derivatization procedure as in Protocol 1 to form the TMS derivatives.
3. GC-MS Conditions:
-
Use the same GC-MS conditions as in Protocol 1. In the SIM mode, monitor the characteristic ions for the TMS derivatives of the target fatty alcohols and 1-heptadecanol.
Visualizing a Fatty Alcohol Metabolic Pathway
Fatty alcohols are key players in various biological processes. They are synthesized from fatty acids and can be further metabolized into wax esters or degraded back to fatty acids. The following diagram illustrates a simplified overview of the fatty alcohol metabolic pathway.
Caption: Simplified metabolic pathway of fatty alcohol biosynthesis and degradation.
Experimental Workflow Overview
The general workflow for the quantitative analysis of fatty alcohols using an internal standard is a multi-step process that requires careful execution to ensure data quality.
Caption: General experimental workflow for fatty alcohol analysis.
References
Safety Operating Guide
Essential Safety and Logistical Information for Handling 1-Hexadecanol-d31
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides detailed procedural information for the safe handling of 1-Hexadecanol-d31, including personal protective equipment (PPE) requirements, operational protocols, and disposal plans. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Summary
| Hazard | Description | Citations |
| Eye Irritation | Causes eye irritation. | [2] |
| Skin Irritation | Causes skin irritation. Prolonged or repeated contact may lead to dermatitis. | [2] |
| Respiratory Irritation | Causes irritation of the mucous membrane and upper respiratory tract. Inhalation of dust should be avoided. | [2][3] |
| Ingestion | May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea. | [2] |
| Environmental Hazard | Toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment. | [1] |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE plan is essential when handling this compound. The following table outlines the minimum required PPE for various laboratory operations involving this chemical.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | N95-rated particulate respirator if not handled in a fume hood. |
| Preparing Solutions | Chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Work in a well-ventilated area or a chemical fume hood. |
| Handling Spills | Chemical splash goggles. | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls. | Air-purifying respirator with particulate filters. |
| Waste Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., nitrile). | Laboratory coat. | Not generally required if waste is properly contained. |
Experimental Protocol for Donning and Doffing PPE:
Donning Sequence:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Gown/Lab Coat: Put on a clean laboratory coat, ensuring it is fully buttoned.
-
Respirator/Mask: If required, don the respirator. Ensure a proper fit and perform a seal check.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don gloves, ensuring they cover the cuffs of the lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out.
-
Gown/Lab Coat: Unbutton and remove the lab coat by folding it inward, avoiding contact with the exterior.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye Protection: Remove eye protection.
-
Respirator/Mask: Remove the respirator without touching the front.
-
Hand Hygiene: Perform a final hand washing.
Handling, Storage, and Disposal Plan
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. A chemical fume hood or a well-ventilated area is required.[2][4]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing: When weighing the solid, use a balance inside a fume hood or a ventilated enclosure to minimize dust inhalation. Avoid generating dust.[1]
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Dissolving: When preparing solutions, slowly add the this compound to the solvent to prevent splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Properly doff and dispose of or decontaminate PPE. Wash hands thoroughly.
Storage Plan:
-
Store in a cool, dry, and well-ventilated area.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]
Disposal Plan:
This compound and any contaminated materials must be treated as hazardous waste.[1]
-
Waste Collection: Collect all waste, including empty containers, contaminated gloves, and absorbent materials, in a clearly labeled, sealed container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1][4] Do not dispose of it down the drain or in regular trash.
Workflow for Handling this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
